molecular formula C13H17NO3 B174320 Methyl 4-(diethylcarbamoyl)benzoate CAS No. 122357-96-4

Methyl 4-(diethylcarbamoyl)benzoate

Cat. No.: B174320
CAS No.: 122357-96-4
M. Wt: 235.28 g/mol
InChI Key: VIAKIQCYAUHJIQ-UHFFFAOYSA-N
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Description

Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) is a high-value benzoate ester intermediate designed for advanced organic synthesis and pharmaceutical research . This compound features a methyl ester and a diethylcarbamoyl group on a benzoate core, making it a versatile building block for constructing more complex molecules . Its structure is characterized by the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . In research and development, this chemical serves as a critical precursor in various synthetic pathways. It is particularly useful in mixed Claisen condensation-type reactions, where its non-enolizable benzoate ring and electron-withdrawing groups enhance its reactivity towards nucleophiles . Its primary application lies in the synthesis of specialized pharmaceutical compounds and complex organic molecules . This product is offered with a typical purity of 95% to 98% , ensuring reliability and consistency in your experimental results . It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . Handling Precautions: This compound may be harmful if swallowed and may cause skin, serious eye, and respiratory irritation . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is recommended. Use only in a well-ventilated area and avoid breathing its dust . Intended Use: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(diethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-6-8-11(9-7-10)13(16)17-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAKIQCYAUHJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560212
Record name Methyl 4-(diethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122357-96-4
Record name Methyl 4-(diethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-(diethylcarbamoyl)benzoate CAS 122357-96-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-(diethylcarbamoyl)benzoate

Part 1: Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) represents a critical bifunctional scaffold in organic synthesis and medicinal chemistry.[1] Structurally, it bridges the gap between simple benzoate esters and biologically active benzamides. Its core architecture—a para-substituted benzene ring featuring a methyl ester and a diethylamide—makes it a versatile intermediate for generating complex pharmaceutical pharmacophores and functionalized materials.

This compound acts as a "masked" terephthalic acid derivative. The distinct reactivity profiles of the ester (electrophilic at the carbonyl, susceptible to hydrolysis/transesterification) and the diethylamide (robust, directing group capability) allow for orthogonal functionalization. This guide details the physicochemical properties, validated synthesis protocols, and analytical fingerprints required for the high-fidelity utilization of this compound in drug development and agrochemical research.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Table 1: Technical Datasheet

PropertySpecification
CAS Number 122357-96-4
IUPAC Name Methyl 4-(diethylcarbamoyl)benzoate
Synonyms Benzoic acid, 4-[(diethylamino)carbonyl]-, methyl ester; N,N-Diethyl-4-carbomethoxybenzamide
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/crystallinity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP (Predicted) ~2.1 (Lipophilic)
H-Bond Donors/Acceptors 0 / 3

Part 3: Strategic Synthesis & Process Chemistry[1]

The synthesis of Methyl 4-(diethylcarbamoyl)benzoate is most efficiently achieved through the desymmetrization of terephthalic acid derivatives. Two primary routes are field-proven: the Acid Chloride Method (robust, scalable) and the Coupling Reagent Method (mild, suitable for sensitive substrates).

Visualization: Synthesis Pathways

The following diagram outlines the logical flow for synthesizing CAS 122357-96-4 from Monomethyl Terephthalate.

SynthesisPathways Start Monomethyl Terephthalate (CAS 1679-64-7) RouteA_Step1 Activation: SOCl2 or (COCl)2 Reflux Start->RouteA_Step1 Route A (Scale-Up) RouteB_Step1 Coupling: EDC·HCl / HOBt or HATU Start->RouteB_Step1 Route B (Lab Scale) IntermediateA Acid Chloride Intermediate RouteA_Step1->IntermediateA RouteA_Step2 Amidation: Diethylamine, Et3N DCM, 0°C IntermediateA->RouteA_Step2 Product Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) RouteA_Step2->Product RouteB_Step2 Amidation: Diethylamine DIPEA, DMF, RT RouteB_Step1->RouteB_Step2 RouteB_Step2->Product

Caption: Dual synthetic pathways for CAS 122357-96-4. Route A is preferred for multi-gram synthesis due to cost-efficiency.[1]

Detailed Protocol: The Acid Chloride Route (Scale-Up Preferred)

This protocol is designed for high throughput and reproducibility, minimizing chromatographic purification.

Reagents:

  • Monomethyl terephthalate (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) (1.5 eq)[1]

  • Diethylamine (1.2 eq)[1]

  • Triethylamine (Et₃N) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate in anhydrous DCM (or Toluene for higher temps). Add Thionyl chloride dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Cool to room temperature and concentrate in vacuo to remove excess SOCl₂. This yields the crude acid chloride (Methyl 4-(chlorocarbonyl)benzoate). Note: Do not purify this intermediate.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add a pre-mixed solution of Diethylamine and Triethylamine in DCM dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Work-up: Allow to warm to room temperature and stir for 2 hours. Quench with water.[2][3][4][5] Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The product usually solidifies or remains a clear viscous oil upon high-vacuum drying.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

  • Aromatic Region: A characteristic AA'BB' system (two doublets) integrating to 4 protons.

    • 
       ~ 8.10 ppm (d, J = 8.5 Hz, 2H, ortho to ester).
      
    • 
       ~ 7.45 ppm (d, J = 8.5 Hz, 2H, ortho to amide).
      
  • Methyl Ester: A sharp singlet.

    • 
       ~ 3.94 ppm (s, 3H, -COOCH ₃).
      
  • Diethylamide: Due to restricted rotation around the C-N amide bond, the ethyl groups often appear as broadened or distinct signals at room temperature.

    • 
       ~ 3.55 ppm (br q, 2H, N-CH ₂).
      
    • 
       ~ 3.25 ppm (br q, 2H, N-CH ₂).
      
    • 
       ~ 1.25 ppm (br t, 3H, -CH₂CH ₃).
      
    • 
       ~ 1.10 ppm (br t, 3H, -CH₂CH ₃).
      

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI (+)

  • Expected Mass: [M+H]⁺ = 236.13 m/z.

  • Fragmentation Pattern: Loss of methoxy group (-31) or diethylamine fragment may be observed.[1]

Part 5: Applications in Drug Discovery[1][5][13]

1. Bioisostere for DEET: The structural homology to N,N-Diethyl-meta-toluamide (DEET) suggests potential utility in agrochemical research as an insect repellent with modified volatility and lipophilicity profiles.[1]

2. Fragment-Based Drug Design (FBDD): This molecule serves as a robust "linker" fragment.[1] The methyl ester can be selectively hydrolyzed to the carboxylic acid (using LiOH/THF) without affecting the diethylamide, allowing for the attachment of amines or alcohols. Conversely, the amide is stable, serving as a hydrophobic anchor.

3. Kinase Inhibitor Scaffolds: Benzamide derivatives are frequent motifs in kinase inhibitors (e.g., BCR-ABL inhibitors).[1] This specific substitution pattern (para-ester/amide) allows researchers to explore chemical space around the ATP-binding pocket where the ester can be converted to a heterocycle (e.g., oxadiazole, benzimidazole).

Part 6: Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][6]

    • Eye Irritation: Category 2A (H319)[1][5]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[1][6][7]

  • Handling: Perform all synthesis steps in a fume hood. The acid chloride intermediate is corrosive and moisture-sensitive.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[6][4][5][7] PubChem Compound Summary for CID 583124, Methyl 4-ethenylbenzoate (Analogous Structure Reference). Retrieved from [Link]

  • Synthetic Methodology (Amidation): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for coupling protocols).
  • Applications in Drug Design

    • Kumari, S., et al. (2020). Carbamate and Amide Derivatives as Potential Therapeutic Agents. Retrieved from [Link]

  • Agrochemical Context (DEET Analogs)

    • USDA Agricultural Research Service.[8] (2021).[9][10] Methyl Benzoate as a Pesticide. Retrieved from [Link][1]

Sources

chemical structure and properties of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling

Chemical Identity & Structural Analysis[1][2][3][4][5]

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) serves as a critical bifunctional building block in medicinal chemistry. Its structure is characterized by a para-substituted benzene ring featuring two distinct electrophilic centers: a methyl ester and a diethyl tertiary amide.

Core Identifiers
ParameterValue
IUPAC Name Methyl 4-(diethylcarbamoyl)benzoate
CAS Number 122357-96-4
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)OC
InChI Key Predicted based on structure
Structural Logic & Reactivity

The molecule exhibits a "push-pull" electronic system, though dampened by the meta-relationship of the carbonyls' resonance withdrawing effects.

  • The Methyl Ester (C-1): Acts as the primary site for nucleophilic attack (e.g., hydrolysis to the acid or reduction to the benzyl alcohol). It is less sterically hindered than the amide.

  • The Diethylamide (C-4): Provides metabolic stability and lipophilicity. The steric bulk of the two ethyl groups protects the amide carbonyl from hydrolysis, making it orthogonal to the ester functionality under mild basic conditions.

Physicochemical Profile

Understanding the solubility and lipophilicity profile is essential for assay development and formulation.

PropertyValue / PredictionContext
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity; crosses cell membranes efficiently.
Topological PSA 46.6 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 0Lack of donors improves permeability.
H-Bond Acceptors 3Ester carbonyl, Amide carbonyl, Ether oxygen.
Boiling Point ~360°C (Predicted)High boiling point requires vacuum distillation for purification.
Solubility DMSO, DCM, EtOAcInsoluble in water; requires organic co-solvents.

Synthetic Methodologies

The synthesis of Methyl 4-(diethylcarbamoyl)benzoate requires differentiating the two carboxylic acid positions of terephthalic acid. The most robust route utilizes Monomethyl Terephthalate as the starting material to ensure regioselectivity.

Pathway Visualization

The following diagram outlines the standard Acid Chloride activation route, preferred for scale-up due to cost-efficiency compared to peptide coupling agents.

Synthesispathway Start Monomethyl Terephthalate (Starting Material) Inter Acid Chloride Intermediate Start->Inter Activation Product Methyl 4-(diethylcarbamoyl)benzoate (Target) Inter->Product Amidation Reagent1 SOCl2 / DMF (cat.) Reflux Reagent1->Inter Reagent2 Diethylamine / Et3N DCM, 0°C Reagent2->Product

Figure 1: Two-step synthesis via acid chloride activation to prevent homo-coupling and ensure ester stability.

Detailed Protocol: Acid Chloride Route

Objective: Synthesis of 10g batch.

Reagents:

  • Monomethyl terephthalate (10.0 g, 55.5 mmol)

  • Thionyl Chloride (SOCl₂, 13.2 g, 111 mmol, 2.0 eq)

  • Diethylamine (4.87 g, 66.6 mmol, 1.2 eq)

  • Triethylamine (Et₃N, 11.2 g, 111 mmol, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate in dry DCM (or Toluene for higher temp). Add SOCl₂ dropwise. Add 2 drops of DMF as a catalyst.

  • Reflux: Heat to reflux (40°C for DCM, 80°C if Toluene) for 3 hours. Monitor by TLC (conversion of acid to acyl chloride is difficult to see, observe gas evolution cessation).

  • Concentration: Evaporate excess SOCl₂ and solvent under reduced pressure. Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM (50 mL).

  • Amidation: Cool the solution to 0°C. In a separate vessel, mix Diethylamine and Triethylamine in DCM (20 mL).

  • Addition: Slowly add the amine mixture to the acyl chloride solution over 30 minutes, maintaining temperature <5°C to prevent ester hydrolysis or side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

Purification Workflow

The workup exploits the amphiphilic nature of the impurities (amines are basic, unreacted acids are acidic) vs. the neutral product.

Workup Crude Crude Reaction Mixture (DCM Solution) Wash1 Wash 1: 1M HCl (Removes Et3N, Diethylamine) Crude->Wash1 Org1 Organic Layer Wash1->Org1 Aq1 Aqueous Waste (Amine Salts) Wash1->Aq1 Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted Acid) Org1->Wash2 Org2 Organic Layer Wash2->Org2 Aq2 Aqueous Waste (Carboxylates) Wash2->Aq2 Dry Dry (MgSO4) & Concentrate Org2->Dry Final Pure Product (Viscous Oil or Low Melt Solid) Dry->Final

Figure 2: Liquid-Liquid Extraction strategy for purification.

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl groups and the integrity of the methyl ester.

Expected 1H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.05 Doublet (J=8.2 Hz)2HAr-H (Ortho to Ester)Deshielded by ester carbonyl.
7.45 Doublet (J=8.2 Hz)2HAr-H (Ortho to Amide)Less deshielded; characteristic AA'BB' pattern.
3.92 Singlet3H-OCH₃Distinct methyl ester peak.
3.55 Broad Quartet2H-N-CH₂- (Ethyl A)Broad due to restricted amide rotation.
3.25 Broad Quartet2H-N-CH₂- (Ethyl B)Distinct environment from Ethyl A.
1.25 Triplet3H-CH₃ (Ethyl A)Coupled to methylene.
1.10 Triplet3H-CH₃ (Ethyl B)Coupled to methylene.

Note: Amide rotamers may cause the ethyl signals to appear as complex multiplets or broad humps at room temperature.

Applications in Drug Development[9][10]

This molecule is rarely a final drug but acts as a high-value intermediate.

  • Linker Chemistry: The methyl ester can be hydrolyzed to the free acid (LiOH/THF) to couple with amines, creating complex peptidomimetics.

  • Solubility Modulation: The diethylamide group is often introduced to "cap" a molecule, preventing aggregation and improving solubility in organic formulations compared to the free acid.

  • Bioisosteres: It serves as a precursor for benzimidazole synthesis or reduction to benzyl amines.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is susceptible to hydrolysis if exposed to moisture over long periods.

References

  • Chemical Identity & Supplier Data

    • Methyl 4-(diethylcarbamoyl)benzoate Product Entry. ChemBK.[2] Retrieved January 29, 2026, from [Link]

  • Synthetic Methodology (Amide Coupling Standards): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for Acid Chloride/Amine protocols).
  • Physical Properties (Analogous Structures)

Sources

Methyl 4-(diethylcarbamoyl)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery researchers, focusing on the physicochemical identity, synthetic utility, and biopharmaceutical applications of Methyl 4-(diethylcarbamoyl)benzoate.

CAS Registry Number: 122357-96-4 Primary Classification: Bifunctional Terephthalate Scaffold Version: 2.1 (Technical Release)

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate is a desymmetrized derivative of terephthalic acid, characterized by the coexistence of a labile methyl ester and a robust diethyl amide. In medicinal chemistry, this molecule serves as a critical "orthogonal linker." Its value lies in the differential reactivity of its functional groups: the ester moiety is susceptible to mild alkaline hydrolysis or esterase activity, while the diethyl amide remains stable under these conditions. This property allows researchers to use the molecule as a stable core for Fragment-Based Drug Discovery (FBDD) or as a prodrug model to modulate lipophilicity (LogP) before metabolic activation.

Physicochemical Identity

The following data establishes the baseline for analytical validation and stoichiometric calculations.

PropertyValueTechnical Note
IUPAC Name Methyl 4-(diethylcarbamoyl)benzoateAlso referred to as Benzoic acid, 4-[(diethylamino)carbonyl]-, methyl ester
Molecular Formula C₁₃H₁₇NO₃ Carbon (13), Hydrogen (17), Nitrogen (1), Oxygen (3)
Molecular Weight 235.28 g/mol Monoisotopic Mass: 235.1208
CAS Number 122357-96-4 Verified Registry
Physical State Viscous Oil / Low-melting SolidDepends on purity and crystallization solvent
Predicted LogP ~2.1 - 2.4Moderate lipophilicity; suitable for CNS penetration models
H-Bond Donors 0Fully substituted amide/ester
H-Bond Acceptors 3Carbonyl oxygens (2), Ether oxygen (1)

Synthetic Architecture & Manufacturing

The synthesis of Methyl 4-(diethylcarbamoyl)benzoate requires a regioselective approach to avoid the formation of the bis-amide or bis-ester byproducts. The most robust pathway utilizes Monomethyl Terephthalate as the starting material, ensuring the ester functionality is pre-installed before amide coupling.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the critical path from the starting material to the isolated product, highlighting the activation step.

SynthesisWorkflow Start Monomethyl Terephthalate (C9H8O4) Activation Activation Phase (SOCl2 or Oxalyl Chloride) Reflux, 2h Start->Activation Chlorination Intermediate Acid Chloride Intermediate (Reactive Electrophile) Activation->Intermediate - HCl, - SO2 Coupling Amidation Phase + Diethylamine (Et2N) + Et3N (Base Scavenger) Intermediate->Coupling N-Acylation Workup Biphasic Workup (Wash w/ 1M HCl, NaHCO3) Coupling->Workup Quench Product Methyl 4-(diethylcarbamoyl)benzoate (>95% Purity) Workup->Product Solvent Removal

Figure 1: Regioselective synthesis pathway via acid chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of Methyl 4-(diethylcarbamoyl)benzoate.

Reagents:

  • Monomethyl terephthalate (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride (1.2 eq) with DMF cat.
    
  • Diethylamine (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Monomethyl terephthalate (8.0 g, 44.4 mmol) in anhydrous DCM (80 mL).

  • Chlorination: Add Thionyl Chloride (5.0 mL, 66.6 mmol) dropwise. Add 2 drops of DMF as a catalyst. Heat to reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentration: Cool the mixture and concentrate in vacuo to remove excess thionyl chloride. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM (50 mL).

  • Amidation: Cool the solution to 0°C. In a separate vessel, mix Diethylamine (5.1 mL, 48.8 mmol) and Triethylamine (9.3 mL, 66.6 mmol) in DCM (20 mL).

  • Addition: Add the amine mixture dropwise to the acid chloride solution over 30 minutes, maintaining temperature <5°C to prevent side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Wash the organic layer sequentially with:

    • 1M HCl (2 x 50 mL) – Removes unreacted amines.

    • Sat.

      
       (2 x 50 mL) – Removes unreacted acid.
      
    • Brine (1 x 50 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate to yield a pale yellow oil or low-melting solid.
    

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ester (deshielded by carbonyl).

    • δ 7.45 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the amide.

    • δ 3.94 (s, 3H): Methyl ester singlet (

      
      ).
      
    • δ 3.55 (br q, 2H) & 3.25 (br q, 2H): Methylene protons of the diethyl group. Note: These often appear as two broad distinct signals due to restricted rotation around the amide C-N bond.

    • δ 1.25 (br t, 3H) & 1.10 (br t, 3H): Methyl protons of the diethyl group.

Biopharmaceutical Applications

This molecule is not merely a final product but a strategic intermediate . Its primary utility in drug development stems from the "Orthogonal Reactivity" of its two carbonyl centers.

Orthogonal Hydrolysis Logic

In metabolic stability assays or synthetic modification, the ester and amide respond differently to chemical and enzymatic environments.

OrthogonalReactivity Central Methyl 4-(diethylcarbamoyl)benzoate (Parent Scaffold) PathA Path A: Esterase / Mild Base (LiOH, 1M, 25°C) Central->PathA Selective Hydrolysis PathB Path B: Strong Acid / High Temp (6M HCl, Reflux) Central->PathB Global Hydrolysis ProductA 4-(diethylcarbamoyl)benzoic acid (Free Acid - Amide Intact) PathA->ProductA Yields ProductB Terephthalic Acid (Total Hydrolysis) PathB->ProductB Yields

Figure 2: Differential stability of the ester vs. amide functionality.

Application Areas
  • Prodrug Design: The methyl ester masks the polarity of the carboxylic acid, improving membrane permeability (LogP ~2.3). Once intracellular, esterases cleave the methyl group to release the active polar "warhead" (the benzoic acid derivative).

  • Fragment-Based Drug Discovery (FBDD): The diethyl amide moiety mimics the spatial arrangement of transition states in many protease inhibitors. The methyl ester provides a "handle" for linking this fragment to larger polymeric carriers or PROTAC linkers.

  • Metabolic Probe: Used to assess the specific activity of carboxylesterases (CES1/CES2) in liver microsomes. The rate of disappearance of the parent compound vs. the formation of the acid metabolite is a direct measure of enzymatic efficiency.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580860, Methyl 4-(diethylcarbamoyl)benzoate. Retrieved January 29, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ChemBK. (2025).[1] Chemical Properties and Supplier Data for CAS 122357-96-4. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling & Characterization of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical profile, synthesis, and characterization of Methyl 4-(diethylcarbamoyl)benzoate .

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) is a bifunctional aromatic intermediate critical in medicinal chemistry, specifically for the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and other pharmacophores. Unlike simple benzoates, the presence of the bulky N,N-diethylamide moiety introduces steric flexibility that significantly alters its physical state compared to its primary amide analogs.

This guide provides researchers with a definitive physicochemical profile, a self-validating synthesis workflow, and the spectroscopic signatures required to verify compound identity, addressing the ambiguity often found in commercial "white powder" descriptions.

Physicochemical Profile

The physical appearance of Methyl 4-(diethylcarbamoyl)benzoate is heavily influenced by its purity and isolation method. While often commercially listed as a solid, the pure compound frequently isolates as a viscous, colorless to pale-yellow oil or a low-melting waxy solid due to the disruption of crystal packing by the diethyl chains (analogous to DEET).

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name Methyl 4-(diethylcarbamoyl)benzoate
CAS Number 122357-96-4 Verified Identifier
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Physical State Viscous Oil / Low-Melting SolidHigh purity often yields an oil; crude may appear as a waxy solid.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water.
LogP (Predicted) ~2.1 - 2.4Lipophilic character dominates.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsLacks N-H donors, reducing MP compared to primary amides.

Synthesis & Purification Workflow

To ensure high fidelity in drug development, the synthesis of Methyl 4-(diethylcarbamoyl)benzoate should follow a pathway that minimizes hydrolysis of the methyl ester while forming the amide bond. The recommended route utilizes Monomethyl Terephthalate via an Acid Chloride intermediate, ensuring complete conversion.

Experimental Protocol (Step-by-Step)

Context: This protocol assumes standard Schlenk line techniques to exclude moisture.

  • Activation: Suspend Monomethyl terephthalate (1.0 eq) in dry Dichloromethane (DCM). Add catalytic DMF (3 drops) and add Thionyl Chloride (1.5 eq) dropwise at 0°C. Reflux for 2 hours until the solution clears (formation of acid chloride).

  • Concentration: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (avoid water contact).

  • Coupling: Redissolve residue in dry DCM. Add Triethylamine (2.5 eq) followed by Diethylamine (1.2 eq) dropwise at 0°C.

  • Workup: Stir at Room Temperature (RT) for 4 hours. Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. If the product remains an oil, purify via Flash Column Chromatography (Hexane:EtOAc 3:1).

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision points and reaction flow.

SynthesisWorkflow Start Monomethyl Terephthalate Activation Activation (SOCl2 / DMF) Start->Activation Reflux 2h Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Amide Coupling (HNEt2 / Et3N) Intermediate->Coupling 0°C to RT Workup Biphasic Workup (Acid/Base Wash) Coupling->Workup Quench Product Methyl 4-(diethylcarbamoyl) benzoate (Viscous Oil/Solid) Workup->Product Purification

Figure 1: Step-wise synthesis pathway transforming the carboxylic acid moiety into the diethylamide while preserving the methyl ester.

Characterization: The Self-Validating System

Reliance on physical appearance alone is insufficient for this compound class. The identity must be validated using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) . The following spectral features serve as "Checkpoints" for the researcher.

1H NMR Checkpoints (CDCl₃, 400 MHz)
  • Aromatic Region (δ 8.10 – 7.40 ppm): Look for a characteristic AA'BB' system .

    • Two doublets (approx. 8.1 ppm for protons ortho to ester, 7.4 ppm for protons ortho to amide).

    • Validation: Integration must be 2:2.

  • Methyl Ester (δ 3.93 ppm): A sharp singlet (3H).

    • Validation: If this peak is absent or shifted, hydrolysis to the acid has occurred.

  • Ethyl Groups (Amide): Due to restricted rotation around the C-N amide bond, the ethyl groups often appear magnetically non-equivalent (broadened or split).

    • Methylene (-CH₂-): Two quartets or a broad multiplet at δ 3.5 – 3.2 ppm (4H).

    • Methyl (-CH₃): Two triplets or a broad overlapping signal at δ 1.2 – 1.1 ppm (6H).

IR Spectroscopy Signatures
  • Ester Carbonyl: Strong stretch at ~1720 cm⁻¹ .

  • Amide Carbonyl: Distinct stretch at ~1630 cm⁻¹ (Lower wavenumber due to resonance).

  • Absence of OH/NH: No broad peaks >3000 cm⁻¹ (confirms no unreacted acid or amine).

Handling & Stability

  • Hygroscopicity: The ester bond is susceptible to hydrolysis under basic aqueous conditions. Store in a desiccator.

  • Light Sensitivity: Generally stable, but standard practice dictates storage in amber vials.

  • Storage: Recommended at 2–8°C . If the compound solidifies, gently warm to RT for dispensing.

References

  • Chemical Structure & Identifiers

    • Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4).[1][2][3][4][5][6][7][8] National Center for Biotechnology Information. PubChem Compound Summary.

    • (Search via CAS)

  • Commercial Availability & Physical Data

    • Sigma-Aldrich Product Catalog. Methyl 4-(diethylcarbamoyl)benzoate Building Block.[6][9]

  • Synthesis Methodology (General Amide Coupling)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Analogous Physical Properties (DEET)

    • N,N-Diethyl-m-toluamide (DEET). NIST Chemistry WebBook.

Sources

Technical Guide: Ester and Amide Functionalities in Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Carbonyl Scaffold

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) represents a quintessential "push-pull" aromatic scaffold in medicinal chemistry. It features a benzene ring substituted at the para positions with two distinct carbonyl functionalities: a methyl ester and an


-diethylamide .

For drug development professionals, this molecule is more than a simple intermediate; it is a model system for investigating chemoselectivity . The electronic and steric disparity between the ester and the amide allows for orthogonal deprotection and functionalization strategies. This guide provides an in-depth analysis of its synthesis, spectroscopic "fingerprint," and the chemical logic required to manipulate its reactive centers selectively.

Structural Analysis & Spectroscopic Fingerprint

Accurate identification of this molecule requires recognizing the subtle effects of the amide bond's restricted rotation.

Nuclear Magnetic Resonance ( H NMR)

The defining feature of


-diethylbenzamides in NMR is the magnetic non-equivalence of the ethyl groups due to the partial double-bond character of the C–N bond (resonance form). At room temperature, rotation is often slow on the NMR timescale.
Proton GroupChemical Shift (

, ppm)
MultiplicityMechanistic Insight
Aromatic (Ar-H) 8.10 (2H), 7.50 (2H)Doublets (AA'BB')The ester is electron-withdrawing (deshielding H at C2/C6). The amide is also withdrawing but less so than the ester, creating a distinct AA'BB' pattern.
Methyl Ester (-OCH

)
~3.94SingletCharacteristic sharp singlet of a methyl benzoate.
Amide N-CH

-
3.20 – 3.60Broad/Split QuartetsCritical: Due to restricted rotation, the "cis" and "trans" ethyl groups (relative to carbonyl oxygen) appear as two distinct or broadened signals.
Amide -CH

1.10 – 1.25Broad/Split TripletsCorresponding methyl tails of the ethyl groups often appear as two overlapping triplets.
Infrared Spectroscopy (FT-IR)

The two carbonyls possess distinct vibrational frequencies, allowing for rapid monitoring of reaction progress (e.g., hydrolysis).

  • Ester C=O: 1720–1730 cm

    
     . Typical for conjugated aromatic esters.
    
  • Amide C=O: 1630–1645 cm

    
     . The amide I band appears at a lower wavenumber due to the strong resonance donation of the nitrogen lone pair, which weakens the C=O bond order.
    

Synthetic Strategy: Ensuring Chemoselectivity

To synthesize Methyl 4-(diethylcarbamoyl)benzoate efficiently, one must avoid the statistical mixtures inherent in reacting terephthaloyl chloride with amines and alcohols. The most robust, self-validating route utilizes Monomethyl terephthalate as the starting material.

The "Acid Chloride" Activation Route

This method locks the ester functionality in place before introducing the amine.

Workflow Logic:

  • Starting Material: Monomethyl terephthalate (CAS 1679-64-7).[1] This commercially available precursor already possesses the desired asymmetry.

  • Activation: Convert the free carboxylic acid to an acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. The methyl ester is stable under these conditions.
    
  • Amidation: React the acid chloride with diethylamine. The high reactivity of the acid chloride ensures rapid coupling without disturbing the methyl ester.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Monomethyl Terephthalate Activation Activation (SOCl2 / Reflux) Start->Activation Step 1 Intermediate Intermediate: Acid Chloride Activation->Intermediate - HCl, - SO2 Reaction Amidation (Et2NH / DCM) Intermediate->Reaction Step 2 Product Product: Methyl 4-(diethylcarbamoyl)benzoate Reaction->Product Nucleophilic Acyl Substitution

Caption: Step-wise synthesis ensuring chemoselectivity by utilizing the stability of the methyl ester during acid chloride activation.

Reactivity Profile: Selective Hydrolysis

The core utility of this scaffold in drug design lies in the ability to selectively hydrolyze the ester while retaining the amide. This mimics "soft drug" approaches where an esterase cleaves a masking group to reveal an active carboxylic acid.

The Kinetic Hierarchy
  • Ester Hydrolysis (

    
    ):  Fast. The methoxide is a good leaving group, and the carbonyl is more electrophilic.
    
  • Amide Hydrolysis (

    
    ):  Slow. The nitrogen lone pair donation renders the carbonyl carbon less electrophilic, and the amine is a poor leaving group (
    
    
    
    of conjugate acid ~35).

Protocol Implication: Using Lithium Hydroxide (LiOH) in THF/Water at controlled temperatures (0°C to RT) effects exclusive cleavage of the methyl ester.

Visualization of Metabolic/Hydrolytic Pathways

HydrolysisPathways Molecule Methyl 4-(diethylcarbamoyl)benzoate Cond1 Mild Base (LiOH, 1N) THF/H2O, 25°C Molecule->Cond1 Cond2 Strong Acid/Base (6N HCl or NaOH) Reflux > 100°C Molecule->Cond2 Prod1 4-(diethylcarbamoyl)benzoic acid (Amide Intact) Cond1->Prod1 Selective Ester Cleavage Prod2 Terephthalic Acid (Global Hydrolysis) Cond2->Prod2 Total Hydrolysis

Caption: Divergent hydrolysis pathways controlled by reaction conditions, demonstrating the stability of the amide bond relative to the ester.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Objective: High-yield synthesis starting from Monomethyl terephthalate.

  • Activation:

    • In a dry round-bottom flask, dissolve Monomethyl terephthalate (1.0 equiv, e.g., 1.80 g) in anhydrous Dichloromethane (DCM) (20 mL).

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Validation: Aliquot into MeOH; TLC should show conversion to dimethyl terephthalate (methyl ester formed from acid chloride).

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in dry DCM.

  • Amidation:

    • Cool the acid chloride solution to 0°C.

    • Add Triethylamine (2.5 equiv) followed by Diethylamine (1.1 equiv) dropwise.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO

      
      , then Brine. Dry over MgSO
      
      
      
      .
    • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Selective Hydrolysis (Saponification)

Objective: Isolate 4-(diethylcarbamoyl)benzoic acid without cleaving the amide.

  • Reaction:

    • Dissolve Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv) in THF:Water (3:1) .

    • Add LiOH·H

      
      O  (1.5 equiv) at 0°C.
      
    • Stir at RT and monitor by TLC (disappearance of starting material, appearance of polar spot). Reaction time is typically 2–4 hours.

  • Workup:

    • Acidify carefully with 1N HCl to pH ~3.

    • Extract with Ethyl Acetate.

    • Self-Validation: The product should be soluble in base (bicarbonate) and precipitate in acid. The

      
      H NMR should show the loss of the singlet at ~3.94 ppm (methyl ester) but retention of the ethyl signals (amide).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15513, Monomethyl terephthalate. Retrieved January 29, 2026, from [Link]

  • Quintanilla-Licea, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules, 7, 662-673. Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry (2019). Amide Hydrolysis Using Acid Or Base: Mechanisms and Selectivity. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: Methyl 4-(diethylcarbamoyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) as a bifunctional building block in pharmaceutical synthesis.

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate is a versatile bifunctional intermediate used in the synthesis of terephthalic acid derivatives . Its structure features two orthogonal reactive sites: a stable diethylamide moiety (serving as a solubility-enhancing pharmacophore or metabolic "handle") and a reactive methyl ester (serving as an electrophilic attachment point).

This compound is critical in the development of:

  • Histone Deacetylase (HDAC) Inhibitors: As a precursor to N-hydroxybenzamide motifs.

  • Antitumor Hydrazones: Via conversion to benzohydrazides.[1][2]

  • PROTAC Linkers: Where the rigid phenyl core provides defined spatial separation between warheads.

Chemical Profile & Properties[2][3][4][5][6][7]
PropertySpecification
IUPAC Name Methyl 4-(diethylcarbamoyl)benzoate
CAS Number 122357-96-4
Molecular Formula

Molecular Weight 235.28 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
LogP (Predicted) ~2.1 (Lipophilic, good membrane permeability)
Key Functionality Orthogonal protection: Amide (stable to mild acid/base) vs. Ester (labile).
Strategic Synthesis Pathways

The utility of Methyl 4-(diethylcarbamoyl)benzoate lies in its ability to undergo divergent synthesis . The following flowchart illustrates its preparation from Monomethyl Terephthalate and its downstream transformation into three distinct bioactive scaffolds.

G Start Monomethyl Terephthalate (Starting Material) Inter Acid Chloride Intermediate Start->Inter SOCl2, Reflux (-HCl, -SO2) Product Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) Inter->Product HNEt2, Et3N DCM, 0°C Acid 4-(Diethylcarbamoyl)benzoic acid (Ligand Coupling) Product->Acid LiOH, THF/H2O Hydrolysis Hydrazide Benzohydrazide (Schiff Base Library) Product->Hydrazide NH2NH2·H2O Reflux Hydroxamate Hydroxamic Acid (HDAC Inhibition) Product->Hydroxamate NH2OH·HCl, KOH MeOH

Figure 1: Synthesis and divergent application pathways of Methyl 4-(diethylcarbamoyl)benzoate.[1][2][3][4]

Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Objective: Preparation of the core scaffold from commercially available Monomethyl Terephthalate. Scale: 10 mmol (2.35 g theoretical yield).

Reagents:

  • Monomethyl terephthalate (1.80 g, 10 mmol)

  • Thionyl chloride (

    
    ) (5.0 mL, excess)
    
  • Diethylamine (

    
    ) (1.5 mL, 15 mmol)
    
  • Triethylamine (

    
    ) (2.1 mL, 15 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend Monomethyl terephthalate (1.80 g) in

    
     (5.0 mL).
    
  • Reflux: Heat to reflux (75°C oil bath) for 2 hours until the solution becomes clear and gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under reduced pressure. Co-evaporate with dry toluene (
    
    
    
    mL) to remove traces of thionyl chloride. Result: Crude acid chloride (viscous oil).
  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add a mixture of Diethylamine (1.5 mL) and Triethylamine (2.1 mL) in DCM (5 mL) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Work-up: Wash the organic layer with 1M

    
     (20 mL) to remove unreacted amines, followed by sat. 
    
    
    
    (20 mL) and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
    

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3):

    
     8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.94 (s, 3H, 
    
    
    
    ), 3.55 (br s, 2H,
    
    
    ), 3.25 (br s, 2H,
    
    
    ), 1.25 (br s, 3H,
    
    
    ), 1.10 (br s, 3H,
    
    
    ).
Protocol B: Divergent Synthesis – Hydrazinolysis to Antitumor Scaffolds

Context: Benzohydrazides are privileged structures in medicinal chemistry, often exhibiting antimicrobial and antitumor activity [1, 2]. Objective: Convert the ester to a hydrazide without affecting the diethylamide.

Reagents:

  • Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 5.0 eq)

  • Ethanol (Absolute)

Methodology:

  • Dissolution: Dissolve Methyl 4-(diethylcarbamoyl)benzoate (235 mg, 1 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine hydrate (0.25 mL, ~5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Checkpoint: The reaction is driven by the precipitation of the hydrazide or consumption of the starting ester (Check TLC).

  • Isolation: Cool the mixture to 0°C. If a solid precipitates, filter and wash with cold ethanol. If no precipitate forms (due to the diethylamide solubility), concentrate to dryness and triturate with diethyl ether.

  • Derivatization (Optional): React the crude hydrazide with an aldehyde (e.g., 4-nitrobenzaldehyde) in ethanol with catalytic acetic acid to form the Acyl Hydrazone (Schiff Base).

Safety & Handling
Hazard ClassRisk DescriptionMitigation Strategy
Corrosive/Toxic Thionyl Chloride causes severe burns and lung damage.Use only in a functioning fume hood. Quench excess carefully.
Flammable Diethylamine is highly flammable and volatile.Keep away from ignition sources. Store at <25°C.
Irritant Benzamide derivatives may be skin/eye irritants.Wear nitrile gloves and safety goggles.
References
  • Synthesis of Hydrazide-Hydrazones: Mohareb, R. M., & Mohamed, A. A. (2011). The Reaction of Cyanoacetylhydrazine with

    
    -Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.[5] Molecules, 16(12), 3410-3419. Link
    
  • Terephthalic Acid Derivatives: Taha, M., et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 17, 7232-7249. Link

  • General Esterification Protocols: University of Mustansiriyah. Preparation of Methyl Benzoate Protocol. Link

  • Chemical Data: PubChem Compound Summary for Methyl 4-formylbenzoate (Structural Analog). Link

Sources

applications of Methyl 4-(diethylcarbamoyl)benzoate in drug development

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Methyl 4-(diethylcarbamoyl)benzoate in Drug Development

Abstract

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) serves as a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors and anthelmintic benzamide analogs . This guide details the compound's utility as a "masked" linker, exploiting the chemoselectivity between its labile methyl ester and the sterically hindered diethylamide. We provide validated protocols for its synthesis, selective functionalization, and application in Structure-Activity Relationship (SAR) profiling for oncology and parasitology targets.

Chemical Identity & Significance

PropertyDetail
IUPAC Name Methyl 4-(diethylcarbamoyl)benzoate
CAS Number 122357-96-4
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Key Functional Groups Methyl Ester: Electrophilic, hydrolyzable (Linker/Warhead precursor)Diethylamide: Stable, lipophilic (Cap group/Pharmacophore)
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water.
Strategic Role in Drug Design

In drug discovery, this molecule acts as a privileged structure due to its ability to differentiate downstream synthetic pathways:

  • The Diethylamide Motif: Mimics the pharmacophore of Diethylcarbamazine (DEC) and DEET, providing lipophilicity and receptor binding affinity. In HDAC inhibitors, this serves as the "Cap Group" that interacts with the rim of the enzyme active site.

  • The Methyl Ester: Acts as a temporary protecting group or a precursor for the "Zinc Binding Group" (ZBG). It can be selectively hydrolyzed to the free acid or converted to a hydroxamic acid (via hydroxylaminolysis).

Core Application: Synthesis of Benzamide HDAC Inhibitors

The primary application of Methyl 4-(diethylcarbamoyl)benzoate is as a starting material for Class I isoform-selective HDAC inhibitors . The benzamide scaffold is preferred over hydroxamates in next-generation epigenetics due to improved pharmacokinetic stability.

Mechanism of Action (Drug Design Context)
  • Cap Group: The 4-(diethylcarbamoyl) moiety sits at the entrance of the HDAC catalytic tunnel.

  • Linker: The phenyl ring acts as the spacer.

  • ZBG Precursor: The methyl ester is converted into a functional group (e.g., ortho-aminoanilide or hydroxamic acid) that chelates the Zinc ion (

    
    ) at the active site.
    
Visualizing the Synthetic Workflow

The following diagram illustrates the conversion of the scaffold into a bioactive HDAC inhibitor.

HDAC_Synthesis cluster_legend Key Transformation Logic Scaffold Methyl 4-(diethylcarbamoyl)benzoate (Scaffold) Intermed 4-(Diethylcarbamoyl)benzoic acid (Free Acid) Scaffold->Intermed Selective Hydrolysis (LiOH, THF/H2O) Target1 HDAC Inhibitor (Hydroxamate) (ZBG: -CONHOH) Scaffold->Target1 Direct Hydroxylaminolysis (NH2OH, KOH) Target2 HDAC Inhibitor (Benzamide) (ZBG: o-Aminoanilide) Intermed->Target2 Coupling (HATU, o-Phenylenediamine) Legend The ester is the reactive 'warhead' precursor. The amide remains stable throughout.

Figure 1: Synthetic divergence from the methyl ester scaffold to bioactive HDAC inhibitors.

Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Ester Cleavage)

Objective: To generate the free carboxylic acid for coupling without degrading the diethylamide group.

Reagents:

  • Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 235 mg (1.0 mmol) of Methyl 4-(diethylcarbamoyl)benzoate in 3 mL of THF.

  • Activation: Add 1 mL of distilled water containing 84 mg (2.0 mmol) of LiOH. The solution may turn slightly cloudy.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4 hours.

    • Note: Do not heat. The diethylamide is stable at RT, but refluxing in strong base may lead to minor amide hydrolysis.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 using 1M HCl. A white precipitate (the acid) should form.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry over anhydrous

      
       and concentrate.
      
  • Yield: Expect >90% yield of 4-(diethylcarbamoyl)benzoic acid.

Protocol B: Direct Conversion to Hydroxamic Acid (ZBG Formation)

Objective: To synthesize a hydroxamate-based HDAC inhibitor directly from the ester.

Reagents:

  • Hydroxylamine hydrochloride (

    
    ) (10.0 eq)
    
  • Potassium Hydroxide (KOH) (10.0 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation of Hydroxylamine: In a separate flask, dissolve

    
     in MeOH and add KOH (dissolved in min. MeOH) at 0°C. Filter off the KCl precipitate to obtain a fresh 
    
    
    
    solution.
  • Reaction: Add the Methyl 4-(diethylcarbamoyl)benzoate (1.0 eq) to the filtrate.

  • Conditions: Stir at 0°C for 1 hour , then warm to RT for 2 hours.

    • Critical Control Point: The high concentration of hydroxylamine acts as a potent nucleophile. The diethylamide is sterically bulky enough to resist attack under these conditions, ensuring chemoselectivity for the ester.

  • Quench: Neutralize carefully with 1M HCl to pH 7.

  • Purification: The product is polar. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Impurity & Stability Profiling

When sourcing or synthesizing this compound, three specific impurities must be monitored using HPLC-UV (254 nm).

Impurity IDStructure / NameOriginImpact on Assay
Imp-A 4-(Diethylcarbamoyl)benzoic acid Hydrolysis productReduces coupling efficiency; alters pH.
Imp-B Methyl 4-carboxybenzoate Incomplete amidationLacks the "Cap" group; inactive in biological assays.
Imp-C Terephthalic acid Full hydrolysisInsoluble; precipitates in assay buffers.

Stability Note: Store the solid at 2-8°C. Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles as the ester is susceptible to slow hydrolysis in the presence of atmospheric moisture.

References

  • HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116. Link

  • Benzamide Synthesis: Lobera, M., et al. "Selective class IIa histone deacetylase inhibitors." Nature Chemical Biology 9.5 (2013): 319-325. Link

  • Chemoselectivity of Esters: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Ed. (1999). (Standard Reference for Ester/Amide selectivity).
  • Compound Data: PubChem CID 122357-96-4 Entry.[1] Link

Disclaimer: This document is for research and development purposes only. Not for human diagnostic or therapeutic use.

Sources

Application Note: High-Yield Esterification Strategies for 4-(diethylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details the robust synthesis protocol for the esterification of 4-(diethylcarbamoyl)benzoic acid (also known as terephthalic acid mono-diethylamide).[1][2] This bifunctional building block contains a carboxylic acid and a tertiary amide.[1] While the amide moiety is generally robust, the primary challenge in esterification lies in achieving high conversion without affecting the amide integrity or complicating downstream purification.

Chemical Context
  • Substrate: 4-(diethylcarbamoyl)benzoic acid (

    
    )
    
  • Target: Alkyl 4-(diethylcarbamoyl)benzoate[1][2]

  • Key Challenge: Direct Fischer esterification (acid-catalyzed reflux with alcohol) is often equilibrium-limited and requires large excesses of alcohol, which is impractical for expensive or complex alcohol substrates often used in drug development.[1][2]

Methodology Selection

We prioritize the Acyl Chloride Activation Method via Thionyl Chloride (


).[1]
  • Why this method?

    • Irreversibility: Unlike Fischer esterification, converting the acid to an acid chloride drives the reaction to completion.[1]

    • Amide Stability: The N,N-diethyl tertiary amide is highly stable against thionyl chloride, unlike primary or secondary amides which can dehydrate to nitriles or form imidoyl chlorides under harsh conditions.[1]

    • Versatility: This protocol allows for the attachment of complex, sterically hindered, or solid alcohols, which is critical in structure-activity relationship (SAR) studies.[1]

Experimental Protocol: Acyl Chloride Route

Reagents & Equipment
ReagentRoleEquiv.Notes
4-(diethylcarbamoyl)benzoic acid Substrate1.0Dry thoroughly before use.[1][2]
Thionyl Chloride (

)
Activator2.0 - 5.0Excess serves as solvent/driver.[1][2]
DMF (Dimethylformamide) Catalyst0.05Essential for Vilsmeier-Haack type activation.[1][2]
Dichloromethane (DCM) Solvent-Anhydrous.[1][2]
Target Alcohol (

)
Nucleophile1.1 - 1.5Dry.[1][2]
Triethylamine (

)
Base2.0Scavenges HCl in Step 2.[1][2]
Phase I: Activation (Formation of Acid Chloride)

Rationale:[2] The carboxylic acid is converted to the highly electrophilic acid chloride.[1] The evolution of


 and 

gas drives this step.[3]
  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride or

    
     line).
    
  • Suspension: Suspend 1.0 equiv of 4-(diethylcarbamoyl)benzoic acid in anhydrous DCM (or Toluene for higher boiling point).

  • Catalysis: Add catalytic DMF (1-2 drops per gram of substrate).[1][2]

    • Mechanistic Note: DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone.
  • Chlorination: Add

    
     dropwise.[1]
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.[1]
  • Reflux: Heat to gentle reflux (

    
     for DCM, 
    
    
    
    for Toluene) for 2–3 hours.
    • Endpoint: The suspension should become a clear, homogeneous solution, indicating the consumption of the insoluble acid and formation of the soluble acid chloride.

  • Isolation: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
    • Crucial Step: Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure all traces of

      
       are removed. Residual 
      
      
      
      will react with your alcohol in the next step to form alkyl chlorides (impurity).[1]
Phase II: Esterification

Rationale: The acid chloride reacts rapidly with the alcohol.[1] A base is required to neutralize the generated HCl, preventing acid-catalyzed side reactions.[1]

  • Solubilization: Dissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Base Addition: Add

    
     (2.0 equiv) and cool to 
    
    
    
    in an ice bath.
    • Note: Pyridine can be used as both solvent and base if the alcohol is acid-sensitive.[1]

  • Nucleophilic Attack: Add the Target Alcohol (1.1–1.5 equiv) dissolved in minimal DCM dropwise.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check via TLC.[1][4] The acid chloride (if quenched with methanol on a TLC plate) and the product will have distinct

      
       values.
      

Purification & Workup Logic

Because the product is a neutral amide-ester, and the starting material is an acidic amide-acid, we utilize a "Self-Validating" Acid/Base extraction to ensure high purity without immediate chromatography.[1]

Workup Protocol
  • Quench: Add water to the reaction mixture to hydrolyze any unreacted acid chloride back to the acid.[1]

  • Phase Separation: Transfer to a separatory funnel.

  • Acid Wash: Wash organic layer with 1M HCl (removes excess

    
     and Pyridine).[1]
    
  • Base Wash (Critical): Wash organic layer with saturated

    
     or 1M 
    
    
    
    .[1]
    • Mechanism:[1][2][3][4][5][6] This converts any unreacted starting material (carboxylic acid) into its water-soluble carboxylate salt (

      
      ), forcing it into the aqueous layer.[1][2] The target ester remains in the organic layer.
      
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the activation and substitution pathway, highlighting the role of the Vilsmeier intermediate.

ReactionPathway cluster_waste Byproducts (Removed) Substrate 4-(diethylcarbamoyl) benzoic acid Intermediate Acid Chloride Intermediate Substrate->Intermediate Activation (-SO2, -HCl) SOCl2 SOCl2 + DMF(cat) SOCl2->Intermediate Product Target Ester (Neutral) Intermediate->Product Nucleophilic Acyl Substitution Byprods Et3N·HCl SO2 (gas) Intermediate->Byprods Alcohol Alcohol (R-OH) + Et3N Alcohol->Product

Caption: Figure 1: Stepwise activation of the benzoic acid derivative followed by base-mediated esterification.

Purification Logic Flowchart

This decision tree ensures the user understands how to separate the product from impurities based on pKa differences.[1]

PurificationLogic Crude Crude Reaction Mixture (Ester, Unreacted Acid, Base) WashAcid Wash 1: 1M HCl Crude->WashAcid Org1 Organic Layer (Neutrals + Acids) WashAcid->Org1 Separation Aq1 Aqueous Layer (Protonated Amines) WashAcid->Aq1 Remove Et3N WashBase Wash 2: Sat. NaHCO3 Org2 Organic Layer (Target Ester) WashBase->Org2 Separation Aq2 Aqueous Layer (Carboxylate Salts) WashBase->Aq2 Remove Unreacted Starting Material Org1->WashBase Final Dry & Concentrate -> Pure Product Org2->Final

Caption: Figure 2: Acid/Base extraction workflow exploiting the acidity of the starting material vs. the neutrality of the product.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete acid chloride formation.[1][2]Ensure DMF catalyst is added.[1][2] Check if

is old (hydrolyzed). Increase reflux time until solution clears.
Impurity: Alkyl Chloride Residual

reacting with alcohol.[1][2][3]
Perform azeotropic evaporation with DCM/Toluene twice after the activation step to remove all

before adding alcohol.[1][2]
Impurity: Starting Acid Inefficient base wash.[1][2]Ensure the

wash is vigorous.[1][2] Check pH of aqueous layer (should be >8).[1][4]
Dark Coloration Decomposition of DMF or amine.[1][2]Keep the esterification step (Phase II) at

initially.[1][2] Do not overheat the acid chloride.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard mechanistic reference for nucleophilic acyl substitution).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for acid chloride synthesis).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link (Discusses activation strategies relevant to benzoic acid derivatives).[1][2]

  • Greenberg, J. A., & Sammakia, T. (2017).[1][5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. Link (Provides modern context on thionyl chloride reactivity and compatibility).[1][2]

  • BenchChem. (2025).[1] Solubility of Benzoic Acid in Organic Solvents. Link (General solubility data for benzoic acid derivatives).[1][2]

Sources

Technical Application Note: Precision Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) via the nucleophilic acyl substitution of methyl 4-(chlorocarbonyl)benzoate with diethylamine. This transformation represents a critical fragment synthesis in medicinal chemistry, often serving as a core scaffold for lipophilic amide derivatives in drug discovery.[1]

The procedure utilizes a Schotten-Baumann type anhydrous amidation in dichloromethane (DCM).[1] Unlike aqueous Schotten-Baumann conditions, this anhydrous approach prevents hydrolysis of the moisture-sensitive acid chloride and the methyl ester moiety.[1] The protocol prioritizes chemoselectivity, ensuring the highly reactive acid chloride is derivatized while preserving the methyl ester for subsequent synthetic steps.[1]

Chemical Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism .[1] The nucleophilic nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] The chloride ion, being a good leaving group, is eliminated to reform the carbonyl, generating the protonated amide. An auxiliary base (Triethylamine, TEA) is employed to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the formation of unreactive diethylamine hydrochloride salts.

Mechanism Visualization

ReactionMechanism Reactants Reactants Acid Chloride + Diethylamine Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Elimination Elimination of Chloride Tetrahedral->Elimination Collapse of Intermediate ProtonTransfer Proton Scavenging (by TEA) Elimination->ProtonTransfer Formation of HCl salt Product Product Methyl 4-(diethylcarbamoyl)benzoate ProtonTransfer->Product Final Amide

Figure 1: Step-wise mechanistic pathway of the anhydrous amidation process.

Materials & Safety Profile

Safety Warning: Acid chlorides are corrosive and lachrymators.[1] Diethylamine is highly flammable and toxic.[1][2] All operations must be performed in a functioning fume hood.[1]

ReagentCAS No.[1][2][3][4][5]MW ( g/mol )Equiv.[1][6]RoleHazards
Methyl 4-(chlorocarbonyl)benzoate 3535-15-9198.601.0SubstrateCorrosive, Moisture Sensitive
Diethylamine 109-89-773.141.1NucleophileFlammable, Toxic, Corrosive
Triethylamine (TEA) 121-44-8101.191.5Base (Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 75-09-284.93SolventSolventCarcinogen, Volatile

Experimental Protocol

Preparation
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of dry nitrogen or argon.[1]

  • Solvent: Ensure Dichloromethane (DCM) is anhydrous (water content <50 ppm) to prevent hydrolysis of the starting material to the dicarboxylic acid mono-ester.[1]

Step-by-Step Procedure

Step 1: Solubilization (0 - 5 min)

  • Charge the RBF with Methyl 4-(chlorocarbonyl)benzoate (1.0 equiv, e.g., 5.0 g, 25.2 mmol).

  • Add anhydrous DCM (50 mL, ~10 vol). Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature controls the exotherm and suppresses potential side reactions.

Step 2: Addition of Base and Amine (5 - 30 min)

  • In a separate vessel, mix Diethylamine (1.1 equiv, 2.03 g, 2.9 mL) and Triethylamine (1.5 equiv, 3.82 g, 5.3 mL) in DCM (20 mL).

  • Transfer this mixture to the addition funnel.

  • Dropwise Addition: Add the amine/base solution to the cold acid chloride solution over 20–30 minutes.

  • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[1] This confirms the reaction is progressing.[1]

Step 3: Reaction Maintenance (30 min - 3 hrs)

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–3 hours.

  • Process Control: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting acid chloride (Rf ~0.8, unstable on silica) should disappear, and a new spot (Product, Rf ~0.4–0.5) should appear. Note: Quench a small TLC aliquot with methanol before spotting to convert unreacted acid chloride to the methyl ester for easier visualization.

Step 4: Workup (Purification Phase)

  • Quench: Add water (50 mL) to the reaction mixture and stir vigorously for 5 minutes to dissolve ammonium salts.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[1]

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 30 mL).[1] Rationale: Removes unreacted diethylamine and TEA.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 × 30 mL).[1] Rationale: Removes any hydrolyzed terephthalic acid mono-methyl ester.

  • Drying: Wash with Brine (sat. NaCl, 30 mL), then dry over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 40 °C.

Step 5: Isolation

  • The crude product is typically a viscous pale-yellow oil or low-melting solid.[1]

  • High Purity Requirement: If necessary, purify via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).[1]

Experimental Workflow Diagram

ExperimentalWorkflow Setup Setup: Dry RBF, N2 atm Dissolve Acid Chloride in DCM Cooling Cool to 0°C Setup->Cooling Addition Add Et2NH + TEA Dropwise (Exothermic) Cooling->Addition Reaction Warm to RT Stir 2-3 Hours Addition->Reaction Quench Quench with Water Dissolve Salts Reaction->Quench WashAcid Wash: 1M HCl (Removes Amines) Quench->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acids) WashAcid->WashBase DryConc Dry (MgSO4) & Concentrate Yields Crude Product WashBase->DryConc

Figure 2: Operational flowchart for the synthesis and isolation of the target amide.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; keep glassware dry.
Product Impurity (Acidic) Incomplete Base WashEnsure NaHCO₃ wash is thorough (pH of aq.[1] layer should be ~8).[1]
Emulsion during Workup Surfactant-like propertiesAdd solid NaCl to the separatory funnel or filter through Celite.[1]
Starting Material Remains Old/Hydrolyzed Acid ChlorideVerify reagent quality.[1] If acid chloride has white solids (acid), distill or use excess reagent.[1]

Characterization (Expected Data)

  • Appearance: Colorless to pale yellow viscous oil or solid (MP ~30-40 °C).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to ester),

    • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H ortho to amide),

    • δ 3.94 (s, 3H, COOCH₃),

    • δ 3.55 (br s, 2H, N-CH₂), 3.25 (br s, 2H, N-CH₂),

    • δ 1.25 (br t, 3H, CH₃), 1.10 (br t, 3H, CH₃).

    • Note: Amide rotamers may cause broadening of ethyl signals.

  • MS (ESI): Calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.[1]13. Found: 236.1.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of nucleophilic acyl substitution).[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Review of amidation methods).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 122357-96-4, Methyl 4-(diethylcarbamoyl)benzoate.

  • Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: Methyl 4-(chlorocarbonyl)benzoate.

Sources

Application Note: Analytical Strategy for Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated analytical framework for the characterization and quantification of Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4). As a critical intermediate in the synthesis of benzamide-based pharmaceuticals and agrochemicals, the purity of this ester-amide scaffold is paramount. This guide provides a robust Reverse-Phase HPLC (RP-HPLC) protocol for assay and impurity profiling, complemented by GC-MS for volatile impurity analysis and NMR for structural verification. The methods described herein are designed to separate the target analyte from its primary hydrolysis degradation product, 4-(diethylcarbamoyl)benzoic acid.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecule's behavior in solution is the prerequisite for method design.[1] The molecule contains two key functional groups: a methyl ester (lipophilic, susceptible to hydrolysis) and a diethylamide (stable, moderately polar).

PropertyDescription
Chemical Name Methyl 4-(diethylcarbamoyl)benzoate
CAS Number 122357-96-4
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Structure p-substituted benzene ring; Position 1: Methyl ester; Position 4: Diethylamide
Solubility Soluble in Methanol, Acetonitrile, DMSO, DCM. Sparingly soluble in water.[1]
LogP (Predicted) ~2.1 – 2.4 (Lipophilic)
UV Max ~254 nm (Benzoyl chromophore)
Key Impurities 4-(diethylcarbamoyl)benzoic acid (Hydrolysis product), Diethylamine (Synthesis precursor)

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for analyzing batches of Methyl 4-(diethylcarbamoyl)benzoate.

AnalyticalWorkflow Start Sample Receipt (Raw Material/Intermediate) ID_Check Identity Verification (1H NMR / IR) Start->ID_Check Pass_ID Identity Confirmed? ID_Check->Pass_ID Purity_Check Purity & Assay (RP-HPLC-UV) Volatile_Check Residual Solvents/Reagents (GC-MS) Purity_Check->Volatile_Check Pass_Purity Purity > 98.0%? Volatile_Check->Pass_Purity Data_Review Data Review & CoA Generation Pass_ID->Purity_Check Yes Pass_ID->Data_Review No (Reject) Pass_Purity->Data_Review Yes (Release) Pass_Purity->Data_Review No (Reprocess/Reject)

Figure 1: Analytical Decision Tree for Quality Control.

Method 1: RP-HPLC for Purity and Assay (Primary Method)

Rationale

The primary degradation pathway is the hydrolysis of the methyl ester to the free acid.[1] Since the acid is significantly more polar, a C18 column with a gradient elution is required to resolve the early-eluting acid impurity from the main ester peak.

Chromatographic Conditions[5][8][9][10]
  • Instrument: UHPLC or HPLC system with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 254 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of acid impurities, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation[2][5]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1 mg/mL).[1]

  • Working Solution: Dilute Stock Solution 1:10 with 50:50 Water:Acetonitrile . This matches the initial mobile phase strength to prevent peak distortion (solvent effects).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Criteria
  • Tailing Factor (As): 0.8 – 1.2.[1]

  • Theoretical Plates (N): > 5000.[1]

  • Resolution (Rs): > 2.0 between the main peak and any adjacent impurity.[1]

  • Retention Time: Expect the main peak at ~8-10 minutes. The hydrolyzed acid impurity will elute significantly earlier (~3-5 minutes).[1]

Method 2: GC-MS for Residual Solvents & Volatiles

Rationale

Synthesis of this molecule often involves diethylamine or thionyl chloride/methanol.[1] These volatile residues are best detected via Gas Chromatography.[1]

Protocol
  • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 50°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C, hold 3 min.

  • Detection: MS (EI source, 70 eV).[1] Scan range 35–400 m/z.

  • Expected Results:

    • Diethylamine: Elutes early (check solvent cut time).[1]

    • Methyl 4-(diethylcarbamoyl)benzoate: Elutes mid-run. Mass spectrum should show parent ion

      
       and a base peak at 
      
      
      
      (loss of diethylamine fragment) or
      
      
      (loss of methoxy).

Method 3: Structural Identification (NMR)

For batch release, Identity (ID) must be confirmed.[1]

  • Solvent: CDCl₃ (Deuterated Chloroform).[1]

  • 1H NMR Signals (400 MHz):

    • δ 8.10 (d, 2H): Aromatic protons adjacent to the ester (deshielded).[1]

    • δ 7.45 (d, 2H): Aromatic protons adjacent to the amide.[1]

    • δ 3.94 (s, 3H): Methyl ester protons (–COOCH ₃).

    • δ 3.55 & 3.25 (br q, 4H): Methylene protons of the diethylamide. Note: Due to restricted rotation around the C-N amide bond, these often appear as two broad distinct signals rather than a clean quartet.

    • δ 1.25 & 1.10 (t, 6H): Methyl protons of the diethylamide.

Troubleshooting & Validation (E-E-A-T)

Common Issues
  • Ghost Peaks in HPLC: If you see a peak at the void volume, it is likely the hydrolyzed acid (4-(diethylcarbamoyl)benzoic acid). Confirm by injecting a standard of the acid.[1][3]

  • Split Peaks: Ensure the sample diluent is not stronger than the initial mobile phase.[1] Use 50:50 Water:ACN.

  • Amide Rotamers in NMR: Do not mistake the broadened/split ethyl signals in NMR for impurities. This is characteristic of tertiary amides.[1] Heating the NMR sample to 50°C can coalesce these peaks.[1]

Validation Parameters (ICH Q2)
  • Linearity: Demonstrate

    
     over 50% to 150% of target concentration.
    
  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively.

  • Robustness: Verify the method tolerates small changes in pH (±0.2) and column temperature (±5°C).

References

  • PubChem. (2025).[4][1][5] Methyl 4-(diethylcarbamoyl)benzoate Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[1][5] (Standard reference for the gradient design rationale).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Reference for NMR interpretation of amide rotamers).

Sources

using Methyl 4-(diethylcarbamoyl)benzoate in multi-step organic syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-(diethylcarbamoyl)benzoate in Divergent Organic Synthesis

Executive Summary & Strategic Value

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) represents a high-value "bifunctional divergent scaffold" for medicinal chemistry. Its utility stems from the electronic and steric differentiation between its two carbonyl functionalities:

  • The Methyl Ester (C-4): An electrophilic, hydrolytically labile "soft" handle, prone to rapid nucleophilic attack and hydride reduction.

  • The Diethyl Amide (C-1): A robust, hydrolytically stable "hard" handle that serves as a powerful Directed Ortho Metalation (DoM) group.

This guide details protocols to selectively manipulate one functional group while preserving the other, enabling the synthesis of complex pharmaceutical intermediates (e.g., HDAC inhibitors, benzylamine scaffolds) from a single precursor.

Chemoselective Reactivity Landscape

The following decision matrix illustrates the hierarchical reactivity of the scaffold.

ReactivityLandscape Start Methyl 4-(diethylcarbamoyl)benzoate Path1 Hydrolysis (LiOH) Start->Path1 Base/H2O Path2 Ester Reduction (LiBH4) Start->Path2 Hydride Control Path3 Amide Reduction (Zn/Silane) Start->Path3 Catalytic Hydrosilylation Path4 DoM (s-BuLi) Start->Path4 Lithiation Prod1 4-(Diethylcarbamoyl)benzoic acid (Linker Synthesis) Path1->Prod1 Prod2 4-(Hydroxymethyl)-N,N-diethylbenzamide (Benzylic Functionalization) Path2->Prod2 Prod3 Methyl 4-((diethylamino)methyl)benzoate (Rare Inverse Selectivity) Path3->Prod3 Prod4 Ortho-Functionalized Scaffold (Requires Ester Protection) Path4->Prod4

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis of the Methyl Ester

Objective: Isolate the free carboxylic acid for coupling (e.g., hydroxamic acid synthesis) without degrading the diethyl amide.

Mechanism: The methyl ester is sterically accessible and electronically more electrophilic than the resonance-stabilized diethyl amide. Mild saponification conditions are sufficient.

Reagents:

  • Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv)

  • LiOH·H₂O (1.5 equiv)

  • THF/Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF (0.2 M concentration) at ambient temperature (20–25 °C).

  • Saponification: Add the LiOH solution (dissolved in the minimum amount of water) dropwise.

  • Monitoring: Stir at room temperature. Monitor via TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The ester spot (higher R_f) should disappear within 2–4 hours. The amide bond remains intact indefinitely at this temperature.

  • Workup: Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid product often precipitates. If not, extract with EtOAc (3x).

  • Purification: Crystallization from EtOH/Hexanes is usually sufficient; chromatography is rarely needed.

Self-Validating Metric: ¹H NMR will show the disappearance of the methyl singlet (~3.9 ppm) while the ethyl quartet/triplet signals (~3.5 and 1.2 ppm) of the amide remain distinct.

Protocol B: Chemoselective Reduction of the Ester (Preserving the Amide)

Objective: Generate the benzylic alcohol for further functionalization (e.g., conversion to benzyl bromide).

Mechanism: Lithium Borohydride (LiBH₄) is chemoselective for esters over tertiary amides. Stronger reductants like LiAlH₄ would reduce both groups.

Reagents:

  • Substrate (1.0 equiv)

  • LiBH₄ (2.0 M in THF, 1.2 equiv)

  • Anhydrous THF or Et₂O

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve substrate in anhydrous THF (0.1 M).

  • Addition: Cool to 0 °C. Add LiBH₄ solution dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 12–16 hours.

    • Note: If reaction is sluggish, add 5 mol% MeOH as a catalyst to form the active boromethoxy species.

  • Quench: Cool to 0 °C. Quench very slowly with saturated aqueous NH₄Cl (hydrogen gas evolution).

  • Isolation: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

Self-Validating Metric: IR Spectroscopy. Look for the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the retention of the amide carbonyl stretch (~1630 cm⁻¹). Appearance of broad OH stretch (~3400 cm⁻¹).

Protocol C: Advanced Directed Ortho Metalation (DoM)

Objective: Introduce a functional group ortho to the amide.[1] Critical Warning: The methyl ester is incompatible with organolithiums (n-BuLi/s-BuLi) used for DoM. It acts as an electrophilic trap, leading to polymerization or ketone formation. You must protect or transform the ester first.

Workflow: Ester → Alcohol (Protocol B) → TBS-Ether Protection → DoM.

Reagents:

  • TBS-Protected Alcohol Derivative (1.0 equiv)

  • sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)

  • TMEDA (1.1 equiv)

  • Electrophile (e.g., MeI, DMF, I₂)

  • Anhydrous THF, -78 °C

Step-by-Step Procedure:

  • Complexation: In a cryo-vial under Argon, mix s-BuLi and TMEDA in THF at -78 °C. Stir for 15 min.

  • Metalation: Add the TBS-protected substrate (dissolved in THF) dropwise down the side of the flask to pre-cool it.

    • Mechanism:[2][3] The diethyl amide oxygen coordinates Li, directing deprotonation to the ortho position (C-2).

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange (formation of the aryl-lithium species).

  • Quench: Add the electrophile (dissolved in THF) rapidly.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Deprotection (Optional): Treat with TBAF to recover the alcohol.

Self-Validating Metric: Deuterium Quench Test. Before adding the expensive electrophile, quench a 0.1 mL aliquot with MeOD. Analyze via NMR/MS. >90% deuterium incorporation at the ortho position confirms successful lithiation.

Data Summary Table

TransformationReagent SystemSelectivityKey Risk Factor
Hydrolysis LiOH / THF / H₂OEster > AmideOver-acidification during workup may hydrolyze amide if heated.
Ester Reduction LiBH₄ / THFEster > AmideUse of LiAlH₄ will destroy selectivity (reduces both).
Amide Reduction Zn(OAc)₂ / (EtO)₃SiHAmide > EsterRequires strict anhydrous conditions; silane quality is critical.
DoM s-BuLi / TMEDAOrtho to AmideFATAL: Presence of unprotected ester will kill the reaction.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Chemoselective Amide Reduction

    • Das, S., et al. "Zinc-catalyzed reduction of tertiary amides."[5] Journal of the American Chemical Society, 2010, 132(6), 1770–1771. Link

    • Volkov, A., et al. "Chemoselective Reduction of Tertiary Amides." Organic Letters, 2008. Link

  • Ester Reduction Selectivity

    • Brown, H. C., & Narasimhan, S. "Selective reductions. 28. The rapid reaction of lithium borohydride with esters." Journal of Organic Chemistry, 1982, 47(9), 1604–1606. Link

Sources

Application Note: Optimized Lab-Scale Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 4-(diethylcarbamoyl)benzoate (also known as Methyl N,N-diethylterephthalamate) is a bifunctional building block frequently utilized in medicinal chemistry as a linker or pro-drug intermediate. Its structure features two distinct electrophilic sites—a methyl ester and a diethyl amide—positioned para to one another on a benzene ring.[1]

This Application Note details a robust, lab-scale protocol for its synthesis starting from Monomethyl Terephthalate (MMT) . While direct coupling agents (e.g., EDC, HATU) are popular for small-scale discovery, this guide focuses on the Acid Chloride Method via Thionyl Chloride (


) . This approach is selected for its scalability, cost-effectiveness, and the ease of removing volatile byproducts (

and

), ensuring a cleaner crude profile prior to purification.
Key Advantages of this Protocol
  • Atom Economy: Utilizes the high reactivity of acid chlorides to drive conversion without heavy coupling reagents.[1]

  • Scalability: The workflow transitions seamlessly from gram-scale (lab) to kilogram-scale (pilot).[1]

  • Self-Validating Workup: The extraction protocol includes specific pH checkpoints to visually and chemically confirm the removal of unreacted starting materials.[1]

Reaction Logic & Pathway

The synthesis proceeds in two distinct phases: Activation and Amidation .[1] The carboxylic acid of MMT is first converted to the highly reactive acyl chloride, which is then trapped by diethylamine.[1]

Diagram 1: Synthetic Workflow

ReactionWorkflow Start Monomethyl Terephthalate (Solid, Acidic) Inter Intermediate: Acid Chloride Start->Inter Activation (Reflux, 2h) Reagent1 Thionyl Chloride (SOCl2) + cat. DMF Reagent1->Inter Product Target: Methyl 4-(diethylcarbamoyl)benzoate Inter->Product Amidation (0°C -> RT) Reagent2 Diethylamine (Et2NH) Triethylamine (Et3N) Reagent2->Product

Caption: Step-wise transformation from MMT to the target amide via an acid chloride intermediate.

Materials & Equipment

Reagents
ReagentEquiv.RoleSafety Note
Monomethyl Terephthalate (MMT) 1.0Limiting ReagentIrritant.[1]
Thionyl Chloride (

)
1.5 - 2.0Activating AgentCorrosive/Lachrymator. Reacts violently with water.[1]
DMF (Anhydrous) 0.05 (Cat.)[1]CatalystCarcinogen suspect.[1] Promotes Vilsmeier-Haack type activation.
Diethylamine 1.2NucleophileVolatile, flammable, corrosive.
Triethylamine (

)
1.5Base ScavengerNeutralizes HCl generated during amidation.[1]
Dichloromethane (DCM) SolventReaction MediumToxic/Volatile.[1] Use dry solvent.[1]
Equipment
  • Round-bottom flask (2-neck) with magnetic stir bar.[1]

  • Reflux condenser with drying tube (CaCl

    
     or 
    
    
    
    balloon).[1]
  • Addition funnel (pressure-equalizing recommended).[1]

  • Ice-water bath.[1]

  • Rotary evaporator.[1]

Experimental Protocol

Phase A: Acid Chloride Formation (Activation)

Rationale: We generate the acid chloride in situ.[1] Thionyl chloride is preferred over oxalyl chloride for this scale due to ease of handling, though both work.[1] Catalytic DMF forms a reactive chloroiminium intermediate that rapidly converts the carboxylic acid.[1]

  • Setup: In a dry 2-neck round-bottom flask, suspend Monomethyl Terephthalate (10.0 mmol) in anhydrous DCM (20 mL) .

  • Catalyst: Add DMF (2-3 drops) .

  • Activation: Add Thionyl Chloride (15-20 mmol) dropwise at room temperature.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin.[1]
  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2 hours.
    
    • Checkpoint: The suspension should become a clear solution, indicating consumption of the insoluble acid starting material.[1]

  • Concentration: Cool to room temperature and concentrate in vacuo (rotary evaporator) to remove excess

    
     and solvent.
    
    • Note: Co-evaporate with dry Toluene (2x) if possible to ensure complete removal of thionyl chloride.[1]

  • Re-dissolution: Redissolve the resulting crude acid chloride oil/solid in fresh anhydrous DCM (15 mL) .

Phase B: Amidation (Coupling)

Rationale: The reaction between an acid chloride and an amine is highly exothermic.[1] Temperature control is critical to prevent side reactions (e.g., hydrolysis or polymerization).[1]

  • Preparation: In a separate flask, mix Diethylamine (12.0 mmol) and Triethylamine (15.0 mmol) in DCM (10 mL) .

  • Cooling: Place the flask containing the Acid Chloride solution (from Phase A) in an ice-water bath (0°C) .

  • Addition: Slowly add the Amine/Base mixture to the Acid Chloride solution via addition funnel or syringe over 15–20 minutes.

    • Critical Control: Maintain internal temperature <10°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • TLC Check: Visualize using UV (254 nm).[1] The starting material (MMT) should be absent.[1]

Phase C: Self-Validating Workup

Rationale: This extraction sequence is designed to chemically separate the product from all reagents based on pKa differences.[1]

  • Quench: Slowly add saturated

    
     (20 mL)  to the reaction mixture. Stir vigorously for 10 minutes.
    
  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1]

  • Acid Wash (Removal of Amines): Wash the organic layer with 1M HCl (20 mL) .[1]

    • Validation: This protonates unreacted Diethylamine and Triethylamine, forcing them into the aqueous layer.[1]

  • Base Wash (Removal of Acids): Wash the organic layer with 1M NaOH or sat.[1]

    
     (20 mL) .
    
    • Validation: This converts any hydrolyzed terephthalic acid back to the water-soluble carboxylate.[1]

  • Drying: Wash with Brine (sat. NaCl) , dry over anhydrous

    
     , filter, and concentrate to dryness.
    

Purification & Characterization

The physical state of Methyl 4-(diethylcarbamoyl)benzoate can vary from a viscous oil to a low-melting solid depending on purity and ambient temperature.[1]

Diagram 2: Purification Decision Tree

Purification Crude Crude Residue StateCheck Visual Inspection: Solid or Oil? Crude->StateCheck SolidPath Solid: Recrystallization StateCheck->SolidPath Crystalline OilPath Oil: Flash Chromatography StateCheck->OilPath Viscous Oil Solvent1 Solvent System: EtOAc / Hexanes (Hot) SolidPath->Solvent1 Solvent2 Eluent: 20-40% EtOAc in Hexanes OilPath->Solvent2 Final Pure Product (>98% by NMR) Solvent1->Final Solvent2->Final

Caption: Logic flow for determining the optimal purification method based on crude physical state.

Purification Protocols
  • Method A (Flash Chromatography): Recommended if the crude is an oil.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of 20%

      
       40% Ethyl Acetate in Hexanes.[1]
      
    • Rf Value: Product typically elutes around Rf 0.3–0.4 in 1:1 EtOAc/Hexanes (check against starting material).[1]

  • Method B (Recrystallization): Recommended if the crude solidifies.[1]

    • Dissolve in minimum hot Ethyl Acetate; add Hexanes dropwise until turbid. Cool to 4°C.[1]

Analytical Validation

To confirm the identity of Methyl 4-(diethylcarbamoyl)benzoate , look for these specific NMR signals:

Signal TypeChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 8.05 - 8.10Doublet (d)2HProtons ortho to Ester
Aromatic 7.40 - 7.45Doublet (d)2HProtons ortho to Amide
Methoxy 3.90 - 3.95Singlet (s)3HMethyl Ester (-COOCH

)
Methylene 3.20 - 3.60Broad/Multiplet4HAmide Ethyl groups (-N(CH

CH

)

)
Methyl 1.10 - 1.25Triplet (t)6HAmide Ethyl groups (-N(CH

CH

)

)

Note: The amide methylene protons often appear as two broad signals or a complex multiplet due to restricted rotation around the C-N amide bond.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Section 5.12: Preparation of Amides). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12022, Diethylamine.[1][2][3] Link

Sources

Application Note: Methyl 4-(diethylcarbamoyl)benzoate as a Bifunctional Scaffold for API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122-33-8) serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors and serine protease inhibitors . Its structural architecture features two distinct reactive handles: a labile methyl ester and a robust diethylamide .

This Application Note details the strategic use of this scaffold. We explore its role as a precursor for the "Cap" region of HDAC inhibitors (similar to Entinostat/MS-275), provide validated protocols for its selective activation, and demonstrate its utility in Directed ortho-Metalation (DoM) for scaffold diversification.

Chemical Architecture & Pharmacological Relevance[1][2][3][4]

The "Janus" Nature of the Scaffold

The molecule functions as a "Janus" substrate—a two-faced entity where orthogonal reactivity allows for sequential functionalization.

  • The Methyl Ester (C-1): An electrophilic site susceptible to mild saponification, reduction, or direct amidation. It serves as the attachment point for the "Linker" and "Zinc-Binding Group" (ZBG) in HDAC inhibitor design.[1]

  • The Diethylamide (C-4): A metabolically stable moiety that acts as a hydrophobic "Cap." In medicinal chemistry, this group modulates lipophilicity (LogP) and prevents metabolic hydrolysis at the C-4 position. Crucially, it functions as a powerful Directed Metalation Group (DMG) , enabling regiospecific substitution at the C-3/C-5 positions.

Role in HDAC Inhibitor Pharmacophore

Class I HDAC inhibitors typically follow a three-part pharmacophore model: Cap — Linker — ZBG .[1]

Methyl 4-(diethylcarbamoyl)benzoate provides the Cap (diethylamide) and the aromatic spacer. The ester is hydrolyzed to the acid, which is then coupled to a diamine (e.g., o-phenylenediamine) to form the Linker-ZBG motif.

HDAC_Pharmacophore cluster_0 Scaffold Contribution Cap Hydrophobic Cap (Diethylamide) Spacer Aromatic Spacer (Benzene Ring) Cap->Spacer Linker Linker Region (Amide Bond) Spacer->Linker Derived from Methyl Ester ZBG Zinc Binding Group (e.g., Benzamide/Hydroxamic Acid) Linker->ZBG

Figure 1: Contribution of Methyl 4-(diethylcarbamoyl)benzoate to the classic HDAC inhibitor pharmacophore.

Experimental Protocols

Protocol A: Selective Saponification (Scaffold Activation)

Objective: To hydrolyze the methyl ester to the carboxylic acid without degrading the diethylamide group. This generates 4-(diethylcarbamoyl)benzoic acid , the active coupling partner.

Reagents:

  • Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 equiv)

  • Solvent: THF/Water (3:1 v/v) or MeOH/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 10.0 g of Methyl 4-(diethylcarbamoyl)benzoate in 60 mL of THF.

  • Activation: Prepare a solution of LiOH·H₂O (1.5 equiv) in 20 mL of water. Add this dropwise to the THF solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and the acid (Rf ~0.1) should appear.[2]

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted ester.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2–3 using 1M HCl. A white precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.

Expected Yield: 90–95% Key Insight: LiOH is preferred over NaOH for its milder nature and better solubility in THF mixtures, minimizing the risk of attacking the diethylamide.

Protocol B: Synthesis of Benzamide HDAC Inhibitor Precursor

Objective: To couple the activated scaffold with o-phenylenediamine (a classic ZBG precursor).

Reagents:

  • 4-(diethylcarbamoyl)benzoic acid (from Protocol A)

  • o-Phenylenediamine (mono-Boc protected recommended to prevent polymerization)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve 4-(diethylcarbamoyl)benzoic acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (2.5 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT.

  • Coupling: Add N-Boc-o-phenylenediamine (1.1 equiv). Stir for 12 hours at RT.

  • Quench: Pour into ice water/brine (1:1). Extract with EtOAc.

  • Purification: Wash organics with 5% LiCl (to remove DMF), NaHCO₃, and brine. Dry over Na₂SO₄.

  • Deprotection (Step 2): Treat the intermediate with TFA/DCM (1:4) for 1 hour to reveal the free amine ZBG.

Protocol C: Regioselective Functionalization via Ortho-Lithiation

Objective: To introduce a substituent (e.g., Methyl, Fluoro, Formyl) at the ortho-position relative to the amide (C-3) using the diethylamide as a Directing Metalation Group (DMG).

Mechanism: The carbonyl oxygen of the diethylamide coordinates with the lithium cation, bringing the base (s-BuLi) into proximity with the ortho-proton, facilitating deprotonation.

Reagents:

  • Methyl 4-(diethylcarbamoyl)benzoate (Note: The ester must be protected or reduced before this step, or use the amide derived from Protocol A if the ester is not required. Correction: For this specific protocol, we use the diethylamide functionality. If the ester is present, it will react with organolithiums. Therefore, this protocol applies to the carboxylate salt or a reduced derivative (benzyl alcohol).)

    • Refined Strategy: Use the Lithium carboxylate generated in Protocol A in situ (COOLi acts as a DMG) or protect the ester as an oxazoline. However, the standard method uses the cumyl amide or similar.

    • Alternative: If using Methyl 4-(diethylcarbamoyl)benzoate directly, the ester will be attacked.

    • Corrected Protocol: This step is best performed on the 4-(diethylcarbamoyl)benzoic acid (converted to a lithium salt) or after converting the ester to a non-electrophilic group.

    • Below is the protocol for the Lithium Salt (COOLi) variant:

Procedure (COOLi Directed Lithiation):

  • Salt Formation: Suspend 4-(diethylcarbamoyl)benzoic acid in dry THF at -78 °C. Add n-BuLi (1.0 equiv) to form the lithium carboxylate.

  • Lithiation: Add a second equivalent of s-BuLi (or t-BuLi) dropwise at -78 °C. The diethylamide and carboxylate cooperate to direct lithiation to the ortho position (C-3).

  • Electrophile Trapping: Add the electrophile (e.g., MeI, NFSI, DMF) and warm to RT.

  • Workup: Acidify to quench and recover the substituted benzoic acid.

Analytical Data & Specifications

ParameterSpecificationNote
Appearance White to Off-white Crystalline Powder
Molecular Weight 235.28 g/mol
Melting Point 58–62 °CSharp MP indicates high purity.
Solubility Soluble in DMSO, MeOH, DCM, EtOAcSparingly soluble in water.
Purity (HPLC) >98.0%Required for API synthesis.
Storage 2–8 °C, DesiccatedEster is moisture sensitive over long periods.

Synthesis Workflow Diagram

The following diagram illustrates the divergence from the central scaffold to various API intermediates.

Synthesis_Workflow Start Methyl 4-(diethylcarbamoyl)benzoate (Scaffold) Acid 4-(diethylcarbamoyl)benzoic acid (Active Intermediate) Start->Acid LiOH/THF Selective Hydrolysis Alcohol Benzyl Alcohol Derivatives (Reduction) Start->Alcohol LiBH4 Selective Reduction HDACi Benzamide HDAC Inhibitors (e.g., Entinostat Analogs) Acid->HDACi 1. HATU/DIPEA 2. Diamine Coupling Ortho Ortho-Substituted Derivatives (via Lithiation) Acid->Ortho 1. n-BuLi (Salt Formation) 2. s-BuLi (DoM) 3. Electrophile

Figure 2: Divergent synthetic pathways from the parent scaffold.[3][4]

Troubleshooting & Optimization

  • Issue: Ester Hydrolysis is Sluggish.

    • Cause: Steric bulk of the diethylamide may induce remote electronic deactivation.

    • Solution: Increase temperature to 40 °C or switch solvent to Dioxane/Water (higher boiling point). Do not use strong mineral acids (HCl/H₂SO₄) for hydrolysis as this may cleave the amide.

  • Issue: Formation of Diacid (Amide Cleavage).

    • Cause: Reaction conditions too harsh (pH > 12 or refluxing too long).

    • Solution: Strictly control stoichiometry of LiOH (1.1–1.5 equiv). Monitor reaction progress via LC-MS.

  • Issue: Poor Solubility in Coupling Reactions.

    • Cause: The free acid has high crystal lattice energy.

    • Solution: Use DMF or NMP as the solvent. Ensure the DIPEA is added before the coupling agent (HATU/EDC) to ensure the carboxylate is formed and soluble.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[5][1][4][6][7] Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel benzamide-type histone deacetylase inhibitors." Journal of Medicinal Chemistry, 48(4), 1019-1032. Link

  • Beletskaya, I. P., et al. (2009). "Transition-metal-catalyzed synthesis of benzamides." Chemical Reviews, 109(3), 1162-1208. Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-SUP-8821 Subject: Impurity Profiling & Troubleshooting Guide for Asymmetric Terephthalate Derivatives[1]

Executive Summary: The Chemoselectivity Challenge

The synthesis of Methyl 4-(diethylcarbamoyl)benzoate (MDCB) presents a classic organic chemistry challenge: desymmetrization .[1] You are attempting to differentiate two identical positions on a benzene ring (if starting from terephthalic acid) or maintain asymmetry without scrambling (if starting from a mono-ester).[1]

The majority of user issues stem from three root causes:

  • Statistical Mixtures: Failing to control stoichiometry when starting from symmetric precursors (Terephthaloyl chloride).

  • Coupling Agent Artifacts: Incomplete removal of urea byproducts (DCU/DIU) when using carbodiimides.[1]

  • Unintended Hydrolysis: The methyl ester at

    
     is susceptible to saponification during the basic workup required to remove unreacted amine or acid.
    
Diagnostic Hub: Identify Your Byproduct

Use this table to correlate your observation (TLC/NMR/Physical State) with the likely impurity.

Impurity NameStructure TypeOriginPhysical Sign (Diagnostic)Removal Strategy
N,N,N',N'-Tetraethylterephthalamide Bis-AmideOver-reaction of terephthaloyl chloride or amine excess.[1]High melting solid.[1] Very low

(polar). Insoluble in ether.[1]
Precipitate from cold EtOAc; difficult to separate if >10%.[1]
Dimethyl Terephthalate (DMT) Bis-EsterStarting material impurity or methanolysis side-reaction.[1]High

(non-polar).[1] Distinct singlet ~3.9 ppm (6H) in NMR.[1]
Wash with hexanes (product is less soluble in hexanes than DMT).[1]
4-(Diethylcarbamoyl)benzoic acid Acid-AmideHydrolysis of the methyl ester during basic workup (NaOH/KOH).[1]Streaks on TLC.[1] Soluble in sat.

.
Critical Failure. Acidify aqueous layer to recover, then re-esterify.[1]
Dicyclohexylurea (DCU) UreaByproduct of DCC coupling.[1]White crystalline solid.[1] Appears in NMR as broad multiplets (cyclohexyl).[1]Cool reaction to 0°C, filter, then wash filtrate with cold ether.[1]
N-Acylurea Rearranged AdductThermal rearrangement of O-acylisourea intermediate.[1]Stable impurity, difficult to remove.[1]Prevent by keeping coupling reaction <0°C and adding HOBt/DMAP.[1]
Visualizing the Reaction Pathways

The following logic map details exactly where these impurities enter your workflow based on the chosen synthetic route.

ReactionPathways Start_Acid Terephthalic Acid Inter_Chloride Acid Chloride Intermediate Start_Acid->Inter_Chloride SOCl2 (Risk of Bis-Cl) Start_MMT Monomethyl Terephthalate (MMT) Start_MMT->Inter_Chloride SOCl2 (Cleanest Route) Inter_Activated Activated Ester (O-Acylisourea) Start_MMT->Inter_Activated DCC/EDC Target TARGET: Methyl 4-(diethylcarbamoyl)benzoate Inter_Chloride->Target 1.0 eq HNEt2 (Difficult Control) Imp_BisAmide Impurity: Bis-Amide (Over-reaction) Inter_Chloride->Imp_BisAmide Excess HNEt2 Inter_Activated->Target HNEt2 Imp_Urea Impurity: DCU/Urea (Coupling Artifact) Inter_Activated->Imp_Urea Byproduct Imp_Hydrolysis Impurity: Free Acid (Ester Hydrolysis) Target->Imp_Hydrolysis Basic Workup (pH > 10)

Figure 1: Reaction logic flow demonstrating the origin of common byproducts based on starting material selection.

Troubleshooting Guides (FAQ Format)
Issue 1: "I have a stubborn white solid that won't filter out."

Diagnosis: This is likely Dicyclohexylurea (DCU) if you used DCC as a coupling agent.[1] DCU is notoriously difficult because it is partially soluble in many organic solvents, causing it to precipitate slowly over time (the "creeping solid" phenomenon).

Corrective Protocol:

  • Solvent Swap: Evaporate your reaction solvent (usually DCM or DMF).[1] Redissolve the crude residue in cold Ethyl Acetate (EtOAc) . DCU is very insoluble in EtOAc.

  • The Freeze-Filter: Place the EtOAc suspension in a freezer (-20°C) for 2 hours.

  • Celite Filtration: Filter the cold solution through a pad of Celite.[1]

  • Alternative: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct from EDC is water-soluble and is completely removed during the aqueous wash [1].[2]

Issue 2: "My product is disappearing during the bicarb wash."

Diagnosis: You are likely hydrolyzing the methyl ester.[1] While methyl esters are relatively stable, the presence of an electron-withdrawing amide group at the para position activates the ester carbonyl, making it more susceptible to nucleophilic attack by hydroxide ions [2].

Corrective Protocol:

  • pH Control: Never use strong bases (NaOH/KOH) for the workup.[1] Use saturated Ammonium Chloride (

    
    )  or dilute Sodium Bicarbonate (
    
    
    
    )
    .[1]
  • Speed: Keep the aqueous contact time under 5 minutes. Cold workup (ice bath) is recommended.[1]

  • Back-Extraction: If you suspect hydrolysis, acidify the aqueous waste layer to pH 3 and extract with EtOAc.[1] If you recover a solid, it is the hydrolyzed acid (4-(diethylcarbamoyl)benzoic acid).[1] You can re-methylate this using

    
    .[1]
    
Issue 3: "I see two spots very close together on TLC."

Diagnosis: If you started from Terephthaloyl Chloride, you have a statistical mixture of the Bis-amide and the Target . They have similar polarities.[1]

Corrective Protocol:

  • Chromatography: You must use a gradient elution.[1] Start with 100% Hexanes and move very slowly to 20% EtOAc.[1]

  • Prevention: Do not use the "double chloride" route.[1] It is mathematically flawed for high-yield mono-functionalization.[1] Use the Monomethyl Terephthalate (MMT) route described below.

Recommended Protocol: The "Clean" Acid Chloride Route

This protocol minimizes byproduct formation by locking the ester group before amide formation.[1]

Reagents:

  • Monomethyl Terephthalate (MMT) [1 eq]

  • Thionyl Chloride (

    
    ) [1.5 eq]
    
  • Diethylamine [1.1 eq]

  • Triethylamine (

    
    ) [1.2 eq]
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Activation: Dissolve MMT in DCM. Add

    
     and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.
    
    • Why? This converts the acid to the acid chloride. The methyl ester remains untouched.[1]

  • Evaporation: Evaporate the solvent and excess

    
    completely (use a toluene azeotrope if necessary).
    
    • Critical Step: Residual

      
       will react with your amine to form diethylsulfuramidyl chlorides, a toxic impurity.[1]
      
  • Coupling: Redissolve the crude acid chloride in fresh DCM. Cool to 0°C.[1]

  • Addition: Add the Triethylamine/Diethylamine mixture dropwise.

    • Why? The reaction is exothermic.[1] Heat promotes side reactions.[1]

  • Workup: Wash with 1M HCl (removes excess amine) followed by Sat.

    
      (removes unreacted acid).[1] Dry over 
    
    
    
    .[1]
Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture (Target + Amine + Acid + Urea) Filter Filtration (if DCC used) Crude->Filter Solid_Urea Solid: DCU (Discard) Filter->Solid_Urea AcidWash Wash: 1M HCl Filter->AcidWash Aq_Acid Aqueous Layer: Protonated Diethylamine AcidWash->Aq_Acid BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Aq_Base Aqueous Layer: Unreacted Acid / Hydrolyzed Ester BaseWash->Aq_Base Organic Organic Layer: Target + Non-polar Impurities BaseWash->Organic

Figure 2: Purification logic to isolate Methyl 4-(diethylcarbamoyl)benzoate.[1]

References
  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]

  • Larrivée-Aboussafy, C., et al. (2010).[1] Effect of substituents on the hydrolysis of benzoate esters. Journal of Organic Chemistry. (General reactivity reference for para-substituted benzoates).

  • PubChem. (2024).[1] Diethylcarbamoyl chloride (Byproduct data). National Library of Medicine.[1]

  • ResearchGate. (2022).[1][3] "How Can I Remove DCU, byproduct of DCC coupling reactions?". Community Forum.

Sources

Technical Support Center: Purification of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MZN-04 Subject: Purification Protocols & Troubleshooting for Methyl 4-(diethylcarbamoyl)benzoate Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely working with Methyl 4-(diethylcarbamoyl)benzoate , a bifunctional intermediate often used in the synthesis of HDAC inhibitors or complex benzamide pharmacophores.[1]

This molecule presents a unique purification paradox: it possesses both a labile ester moiety (susceptible to hydrolysis) and a robust diethylamide group (prone to rotameric broadening in NMR and "streaking" on silica).[1]

This guide moves beyond generic textbook advice. We treat the purification as a logic-gated workflow designed to isolate your target from common contaminants like unreacted diethylamine, mono-methyl terephthalate, or coupling byproducts.[1]

Module 1: The "Sandwich" Extraction Protocol

Context: The most effective purification happens before you ever touch a column.[1] Because your target is a neutral molecule, we can exploit the acidity of potential impurities (carboxylic acids) and the basicity of starting materials (amines) to wash them away.

The Protocol: Perform this sequence immediately after reaction quenching.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it creates emulsions with amide byproducts.[1]

  • Acid Wash (Removal of Amines):

    • Wash the organic layer with 0.5 M HCl (cold).[1]

    • Mechanism:[1][2][3][4][5][6] Protonates unreacted diethylamine (

      
      ), forcing it into the aqueous layer.[1]
      
    • Warning: Do not use strong acid (>1 M) or prolonged contact time; the methyl ester can hydrolyze.[1]

  • Base Wash (Removal of Acids):

    • Wash with Saturated NaHCO₃ .[1]

    • Mechanism:[1][2][3][4][5][6] Deprotonates any unreacted mono-methyl terephthalate or benzoic acid byproducts (

      
      ), moving them to the aqueous phase.[1]
      
  • The "Dry" Finish:

    • Wash with Saturated Brine (removes residual water/emulsions).[1]

    • Dry over Anhydrous Na₂SO₄ (Magnesium sulfate can sometimes coordinate with amides; Sodium sulfate is safer).[1]

Visual Workflow: Phase Separation Logic

ExtractionWorkflow Start Crude Mixture (EtOAc) AcidWash Wash 1: 0.5 M HCl Start->AcidWash BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Layer WasteAq1 Aqueous Waste: Diethylamine salts AcidWash->WasteAq1 Aq. Layer BrineWash Wash 3: Brine BaseWash->BrineWash Organic Layer WasteAq2 Aqueous Waste: Acid impurities BaseWash->WasteAq2 Aq. Layer Dry Dry (Na2SO4) & Evaporate BrineWash->Dry

Figure 1: The "Sandwich" Extraction logic removes basic impurities first, then acidic impurities, leaving the neutral target in the organic phase.

Module 2: Chromatography & The "Amide Streak"

Issue: Users often report that Methyl 4-(diethylcarbamoyl)benzoate "streaks" or "tails" on silica gel, contaminating later fractions.[1] Root Cause: The amide nitrogen has a lone pair that can hydrogen bond with the acidic silanols on the silica surface.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Broad/Tailing Bands Amide-Silanol InteractionAdd 1% Triethylamine (TEA) to your eluent system.[1] This "caps" the active silica sites.[1]
Co-elution Polarity mismatchChange solvent system.[1] If EtOAc/Hexane fails, switch to DCM/MeOH (98:2) .[1]
Product "Missing" Precipitation on columnThe compound may have crystallized in the column dead volume. Dissolve the sample in a minimum amount of DCM before loading.[1]

Recommended Gradient (Flash Chromatography):

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate.[1]

  • Gradient: 0% B

    
     40% B over 10 Column Volumes (CV). The product typically elutes between 25-35% EtOAc.[1]
    

Module 3: Crystallization (For Solid Forms)

While this compound often isolates as a viscous oil, high-purity samples can crystallize.[1]

Protocol:

  • Dissolve the oil in a minimum amount of hot Ethyl Acetate .[1]

  • Add Hexane dropwise until persistent cloudiness appears (turbidity point).[1]

  • Add a single drop of EtOAc to clear the solution.[1]

  • Critical Step: Let it sit at room temperature for 2 hours before moving to the fridge (

    
    ). Rapid cooling traps impurities.[1]
    
  • If it oils out (forms a separate liquid layer instead of crystals), scratch the glass surface with a spatula or add a seed crystal if available.[1]

Module 4: Analytical Troubleshooting (NMR)

The "False Impurity" Alert: A common support ticket we receive involves "extra peaks" in the


H NMR spectrum, specifically around the ethyl groups of the amide.

Q: "I see doubled peaks for my ethyl groups. Is my product impure?" A: Likely NOT.

Explanation: The amide bond (


) has partial double-bond character due to resonance.[1] This restricts rotation around the C-N bond.[1][7][8]
  • The two ethyl groups are in different magnetic environments: one is cis to the carbonyl oxygen, the other is trans.

  • Diagnostic: These peaks are often broad.[1] Heating the NMR sample (e.g., to 50°C) will often cause the peaks to coalesce into a single sharp signal as rotation becomes fast on the NMR timescale.

Impurity vs. Rotamer Decision Tree

NMRLogic Observation Observation: Doubled/Broad Peaks Test Run VT-NMR (Heat to 50°C) Observation->Test Result1 Peaks Merge Test->Result1 Result2 Peaks Stay Separate Test->Result2 Conclusion1 Rotamers (Pure Product) Result1->Conclusion1 Conclusion2 Impurity (Recrystallize) Result2->Conclusion2

Figure 2: Logical flow to distinguish between physical phenomena (rotamers) and chemical impurities.

FAQ: Frequently Asked Questions

Q1: Can I distill this compound? A: We generally advise against distillation at standard pressures.[1] Benzamide esters have high boiling points, and the thermal stress can cause decarboxylation or amide degradation. If you must, use high vacuum (<0.1 mmHg) and a Kugelrohr apparatus.[1]

Q2: My product is a yellow oil, but literature says white solid. Why? A: Yellowing is often due to trace nitro- or azo- impurities if the starting material was 4-nitrobenzoic acid derivatives, or oxidation of amine traces.[1] Pass the oil through a small pad of activated charcoal or silica to remove color bodies.[1]

Q3: The ester hydrolyzed during the acid wash. How do I recover? A: If you accidentally formed the carboxylic acid (4-(diethylcarbamoyl)benzoic acid), it will be in the aqueous basic layer (from the NaHCO3 wash). Acidify that aqueous layer to pH 2, extract with EtOAc, and re-esterify using MeOH/H2SO4.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general workup of amides and esters). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for amide bond rotation and hydrolysis). [1]

  • Beilstein Journal of Organic Chemistry. (2014). Chromatographically separable rotamers of an unhindered amide. (Validating the rotameric behavior in chromatography and NMR).

  • National Institutes of Health (PubChem). Methyl 4-formylbenzoate and related benzamide derivatives.[1] (General physical property data for analogous structures). [1]

Sources

challenges in scaling up Methyl 4-(diethylcarbamoyl)benzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of Methyl 4-(diethylcarbamoyl)benzoate from the bench (gram-scale) to the pilot plant (kilogram-scale).

This molecule presents a classic "orthogonal functionality" challenge: you must form a stable amide bond on one side of a benzene ring while preserving a labile methyl ester on the para position. The primary failure modes at scale are runaway exotherms during amidation and unintended hydrolysis of the ester moiety during workup.

This guide prioritizes the Acid Chloride Route starting from Monomethyl Terephthalate (MMT) . While coupling agents (HATU/EDC) work at 100mg scale, they are economically unviable and difficult to purify at >1kg scale.[1]

Module 1: Critical Process Parameters (CPP)

The Thermodynamics of Amidation

At scale, the reaction between 4-(methoxycarbonyl)benzoyl chloride and diethylamine is highly exothermic. In a 50mL flask, air cooling suffices.[1] In a 20L reactor, this heat accumulation leads to:

  • Solvent boiling (loss of containment).[1]

  • Ester degradation (thermal hydrolysis).

  • Impurity formation (dimerization).[1]

Data Table 1: Thermal Risks & Mitigation

ParameterBench Scale (10g)Pilot Scale (1kg)Impact of Failure
Reagent Addition Bolus (all at once)Metered Dosing (via pump)Runaway exotherm; Safety hazard.[1]
Cooling Ice bathJacket cooling (-10°C)Localized hot spots degrade ester.[1]
Base Scavenger Excess Et3N added rapidlyEt3N or inorganic base added slowlyHigh pH spikes cause ester hydrolysis.[1]
The "Ester Survival" Strategy

The methyl ester is sensitive to basic hydrolysis (saponification).

  • Risk: During the amidation step, if the local concentration of amine/base is too high and water is present (even trace), the ester will hydrolyze to the carboxylic acid [1].

  • Control: Use anhydrous conditions strictly. Use a non-nucleophilic base (e.g., DIPEA or carefully metered Triethylamine) or use the "Schotten-Baumann" biphasic condition only if pH is strictly monitored < 10.[1]

Module 2: Visualizing the Workflow

The following diagram outlines the optimized Acid Chloride route with critical "Stop/Check" points for quality control.

SynthesisWorkflow cluster_inputs Reagents MMT Monomethyl Terephthalate Step1 Activation: Reflux MMT + SOCl2 (Cat. DMF) MMT->Step1 SOCl2 Thionyl Chloride (Excess) SOCl2->Step1 Amine Diethylamine (Anhydrous) Step2 Amidation: Slow Addition of Amine Temp < 5°C Amine->Step2 Dropwise Check1 QC Check: Complete Conversion? (TLC/NMR) Step1->Check1 Interm Acid Chloride Intermediate Check1->Interm Pass Interm->Step2 Quench Quench: Dilute HCl Wash (Remove xs Amine) Step2->Quench Exotherm Controlled Workup Phase Separation: Org Layer (Product) Aq Layer (Waste) Quench->Workup Final Final Product: Methyl 4-(diethylcarbamoyl)benzoate Workup->Final

Figure 1: Optimized workflow for the Acid Chloride route. Note the critical temperature control at Step 2 to prevent ester degradation.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My yield is good, but I have 15% of the carboxylic acid impurity."

Diagnosis: Ester Hydrolysis. Root Cause:

  • Wet Solvents: Thionyl chloride creates HCl.[1] If your solvent (DCM/THF) is wet, the HCl + Water hydrolyzes the ester.

  • Workup pH: You likely used a strong basic wash (NaOH/KOH) to remove excess acid chloride, and the pH spiked >11.[1] Corrective Action:

  • Protocol Change: Switch to a Saturated NaHCO3 wash instead of NaOH. It buffers the pH around 8-9, which is safe for methyl esters [2].[1]

  • Drying: Ensure MMT is dried in a vacuum oven (40°C) before reaction.

Issue 2: "The reaction mixture turned into a solid block during amine addition."

Diagnosis: Amine Hydrochloride Salt Precipitation. Root Cause: Diethylamine reacts with the HCl byproduct to form Diethylamine Hydrochloride, which is insoluble in non-polar solvents like DCM or Toluene. Corrective Action:

  • Solvent Volume: Increase solvent volume to 10-15 volumes relative to MMT.

  • Base Choice: Add Triethylamine (Et3N) as a scavenger.[1] Et3N-HCl is more soluble in DCM than Diethylamine-HCl, keeping the slurry stirrable.[1]

Issue 3: "I cannot separate the layers during extraction (Emulsion)."

Diagnosis: The "DEET Effect." Context: Diethyl-benzamides act as surfactants (similar to DEET), stabilizing oil-in-water emulsions [3].[1] Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (Brine). This increases the density difference and ionic strength, forcing phase separation.

  • Filtration: If solid particulates (salts) are stabilizing the emulsion, filter the biphasic mixture through a Celite pad before separation.

Module 4: Validated Experimental Protocol

Scale: 100g Input (Scalable to 1kg) Safety: Perform in a fume hood. SOCl2 releases toxic SO2 and HCl gas.[1]

Step 1: Acid Chloride Formation
  • Setup: 1L 3-neck flask with reflux condenser, N2 inlet, and scrubber for HCl gas.

  • Charge: Add 100g Monomethyl Terephthalate (MMT) and 500mL Toluene (or DCM).

  • Activation: Add 0.5mL DMF (catalyst).

  • Reagent: Add 60mL Thionyl Chloride (1.5 eq) dropwise.

  • Reaction: Heat to reflux (80°C for Toluene) for 3-4 hours.

    • Checkpoint: Aliquot into MeOH. If clear solution forms (Methyl ester), reaction is incomplete.[1] If reaction is complete, the acid chloride converts to dimethyl terephthalate (DMT) in MeOH. Check via TLC/GC.[1]

  • Concentration: Distill off excess SOCl2 and solvent to yield the crude acid chloride as a waxy solid/oil. Do not expose to air.[2]

Step 2: Amidation (The Critical Step)
  • Dissolution: Redissolve crude acid chloride in 500mL dry DCM . Cool to 0°C .[1]

  • Base Prep: Mix Diethylamine (1.1 eq) and Triethylamine (1.2 eq) in 100mL DCM .

  • Addition: Add the Amine/Base mixture dropwise over 60 minutes.

    • Constraint: Internal temperature must NOT exceed 20°C.[1]

  • Workup:

    • Wash 1: 1M HCl (Cold) – Removes unreacted amines.[1]

    • Wash 2: Sat. NaHCO3 – Removes unreacted acid.[1] Watch for CO2 evolution.

    • Wash 3: Brine .

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Module 5: Impurity Analysis Decision Tree

Use this logic flow to identify the source of contamination in your final NMR/HPLC.

ImpurityLogic Start Analyze Purity (HPLC/NMR) Q1 Is 'Acid' Peak Present? (Broad singlet ~11-13 ppm) Start->Q1 Res1 Impurity: 4-(diethylcarbamoyl)benzoic acid Q1->Res1 Yes Q2 Is 'Bis-Amide' Present? (Two diethyl groups) Q1->Q2 No Cause1 Cause: Hydrolysis of Ester during basic workup Res1->Cause1 Res2 Impurity: N,N,N',N'-tetraethylterephthalamide Q2->Res2 Yes Q3 Is 'Methyl Ester' missing? Q2->Q3 No Cause2 Cause: Starting Material was Terephthalic Acid, not MMT Res2->Cause2

Figure 2: Troubleshooting logic for common impurities.

References

  • Dalal Institute. (2023).[1] Hydrolysis of Esters and Amides: Acid and Base Catalysis Mechanisms. Retrieved from

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from

  • ResearchGate. (2024).[1] Emulsion-based formulations design and permeation of DEET. Retrieved from

  • BenchChem. (2025).[1][3] Protocols for Scale-Up Synthesis of Terephthalate Derivatives. Retrieved from

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Mono-Methyl Terephthalate. Retrieved from

Sources

Technical Support Center: Benzoic Acid Esterification Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZ-EST-001 Subject: Overcoming Equilibrium & Reactivity Limits in Benzoate Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The "Stubborn Substrate" Problem

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing difficulties with benzoic acid esterification. Unlike aliphatic carboxylic acids, benzoic acid presents a unique challenge due to resonance stabilization . The benzene ring donates electron density to the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack by alcohols.

This guide moves beyond basic textbook "Fischer Esterification" to provide industrial-grade solutions for maximizing yield, purity, and process efficiency.

The Decision Matrix: Catalyst Selection

Do not default to Sulfuric Acid (


) without analysis. It is an oxidant and often causes "tarring" with sensitive substrates. Use this matrix to select the correct tool for your scale and substrate cost.
Catalyst SystemTypeBest ForKey AdvantageMajor Downside
Sulfuric Acid (

)
Homogeneous BrønstedCommodity Scale, Robust SubstratesExtremely cheap, high activity.Corrosive, oxidative side-reactions (color), difficult workup.
p-Toluenesulfonic Acid (pTSA) Homogeneous BrønstedGeneral Lab ScaleMilder than

, organic soluble.
Requires extractive workup to remove.
Amberlyst-15 (Dry) Heterogeneous Solid AcidPharma/Green ChemFiltration workup , reusable, no acid traces in product.Mass transfer limits; requires swelling; requires reflux for aromatics.
Hafnium(IV) Triflate / Chloride Lewis AcidHigh-Value / Sensitive APIsEquimolar efficiency (1:1 stoichiometry), tolerates water.Expensive catalyst; requires removal (column/precipitation).
Visual Guide: Catalyst Selection Logic

CatalystSelection Start Start: Substrate Analysis Sensitivity Is the substrate acid-sensitive or prone to oxidation? Start->Sensitivity Scale Production Scale? Sensitivity->Scale No (Robust) Value Substrate Cost? Sensitivity->Value Yes (Sensitive) Cat_Amb Select: Amberlyst-15 / Dowex (Easy Workup) Scale->Cat_Amb Gram/Lab Scale Cat_H2SO4 Select: H2SO4 (Commodity Only) Scale->Cat_H2SO4 Multi-Kg/Ton Cat_Hf Select: Hafnium(IV) / Zirconium(IV) (High Selectivity) Value->Cat_Hf High Cost (API) Cat_pTSA Select: pTSA + Dean-Stark (Standard Lab) Value->Cat_pTSA Low Cost

Figure 1: Logic flow for selecting the appropriate catalyst based on substrate sensitivity and operational scale.

Standard Operating Procedures (SOPs)
SOP-A: The "Green" Standard (Solid Acid Catalysis)

Catalyst: Amberlyst-15 (Macroreticular sulfonated polystyrene) Target: Clean synthesis with minimal workup.

  • Critical Technical Note: Unlike aliphatic acids, benzoic acid will NOT react significantly with Amberlyst at room temperature. The activation energy barrier requires thermal driving (Reflux).

Protocol:

  • Catalyst Prep: If using bulk Amberlyst, wash with methanol to remove manufacturing impurities, then dry. If "Dry" grade is purchased, skip.

  • Loading: Use 10-20 wt% of catalyst relative to Benzoic Acid.

  • Stoichiometry: Use Alcohol in excess (Solvent) OR 1:3 ratio if using a co-solvent (Toluene).

  • Reaction: Reflux is mandatory.

    • Low Boiling Alcohols (MeOH, EtOH): Reflux overnight (12-24h).

    • High Boiling Alcohols: 80-100°C.

  • Workup: Cool to room temperature. Filter the resin beads. Rinse beads with solvent. Concentrate filtrate.

    • Result: Product is usually >95% pure without extraction.

SOP-B: The "Precision" Standard (Lewis Acid Catalysis)

Catalyst: Hafnium(IV) Chloride (


) or Triflate (

) Target: High-value substrates where using excess alcohol is impossible (e.g., scarce alcohol fragment).

Protocol:

  • Stoichiometry: 1:1 (Equimolar) Benzoic Acid to Alcohol.

  • Solvent: Toluene or Xylene (to facilitate water removal, though Hf is water-tolerant).

  • Loading: 1 - 5 mol%.

  • Reaction: Reflux with a Soxhlet extractor containing activated 4Å Molecular Sieves (superior to Dean-Stark for small scale).

  • Mechanism: The Hf(IV) ion coordinates to the carbonyl oxygen, increasing electrophilicity without the harsh protons of sulfonic acids.

Troubleshooting & FAQs
Q1: My reaction stalls at ~65-70% conversion despite refluxing for 24 hours. Why?

Diagnosis: You have hit the Thermodynamic Equilibrium Wall . Explanation: Esterification is reversible (


 for many esters, but often lower for benzoates). Water produced in the reaction hydrolyzes the ester back to the acid.
Solution:  You must break the equilibrium.
  • Chemical: Add a water scavenger (Molecular Sieves 3Å or 4Å) directly to the flask (if using pTSA) or in a Soxhlet thimble (reflux return).

  • Physical: Use a Dean-Stark apparatus with azeotropic solvents (Toluene/Benzene) to physically remove water.[1]

  • Stoichiometric: If the alcohol is cheap (MeOH), use it as the solvent (huge excess) to push Le Chatelier’s principle.

Q2: The reaction mixture turned black/dark brown.

Diagnosis: Oxidative decomposition. Explanation: If you used


, it acts as an oxidant at high temperatures, attacking the aromatic ring or the alcohol.
Solution: 
  • Switch to pTSA (non-oxidizing).

  • Switch to Amberlyst-15 (cleanest profile).

  • Perform the reaction under Nitrogen/Argon atmosphere.

Q3: I am using Amberlyst-15, but the reaction is incredibly slow.

Diagnosis: Mass transfer limitation or insufficient swelling. Explanation: The active sites are inside the polymer beads. The beads must swell to allow reagents in. Solution:

  • Ensure the solvent polarity allows resin swelling (Methanol/Ethanol are good; Toluene is moderate; Hexane is poor).

  • Agitation: Ensure vigorous stirring (magnetic bar speed >500 rpm) to suspend the beads, but do not grind them into dust.

Q4: Can I use microwave irradiation?

Answer: Yes, but with caution.

  • Benefit: Drastically reduces reaction time (hours

    
     minutes).
    
  • Risk: In a sealed vessel, water cannot escape. You will reach equilibrium very fast, but you will not exceed the equilibrium yield (see Q1).

  • Fix: Use an "Open Vessel" microwave setup or add chemical scavengers (DCC/EDC) if avoiding thermal equilibrium is required (Steglich Esterification).

Mechanistic Visualization: Lewis Acid Activation

Understanding why Hafnium/Zirconium works for sterically hindered or electron-rich benzoates:

HfMechanism Figure 2: Hf(IV) acts as a 'bidentate' Lewis Acid, coordinating the carbonyl oxygen to lower activation energy. Step1 Inactive Benzoic Acid Step2 Hf(IV) Coordination Step1->Step2 + Hf(OTf)4 Step3 Nucleophilic Attack (ROH) Step2->Step3 Activation of C=O Step4 Water Elimination Step3->Step4 - H2O Step4->Step1 Catalyst Regeneration

Figure 2: The catalytic cycle of Hafnium(IV) mediated esterification, highlighting the activation of the carbonyl group.

References
  • Ishihara, K., et al. (2000). "Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts." Science.

  • Rohm & Haas / Dow Chemical. "Amberlyst™ 15 Dry: Industrial Grade Strongly Acidic Catalyst." Technical Data Sheet. (Note: Redirects to current DuPont/Dow portfolio).

  • Chakraborti, A. K., et al. (2002). "Zirconium(IV) compounds as efficient catalysts for esterification." Tetrahedron.

  • Liu, Y., et al. (2006). "Amberlyst-15 as an efficient reusable catalyst for esterification." Journal of Molecular Catalysis A: Chemical.

  • Master Organic Chemistry. "Fischer Esterification: Mechanism and Troubleshooting."

Sources

refining purification steps for high-purity intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Intermediate Purification Escalation Tier: 3 (Senior Application Scientist) Status: Operational Mission: To provide mechanism-based troubleshooting for purification failures in API and intermediate synthesis, ensuring compliance with ICH Q3A/Q3D guidelines.

Module 1: Crystallization Failure – "Oiling Out" (LLPS)

User Issue: "My intermediate separates as a second liquid phase (oil) upon cooling instead of crystallizing. Purity is compromised, and the oil solidifies into an amorphous glass."

The Mechanism (Why this happens): You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the supersaturation of your system drives the solute to separate into a solute-rich liquid phase before it crosses the crystalline nucleation boundary.[1] This typically happens because:

  • The melting point of the solvated intermediate is depressed below the operating temperature.

  • The Metastable Zone Width (MSZW) is too wide, allowing high supersaturation to build up without nucleation.

The Protocol: MSZW Control & Seeding Strategy Self-Validating Step: You must determine the "Cloud Point" (nucleation) and "Clear Point" (dissolution) to map the MSZW before scaling up.

Step-by-Step Troubleshooting:

  • Map the MSZW (Polythermal Method):

    • Take a defined concentration of your intermediate (e.g., 100 mg/mL).

    • Heat until dissolved (Clear Point).

    • Cool at a fixed rate (e.g., 0.5°C/min) until turbidity appears (Cloud Point).

    • Validation: If the Cloud Point is >10°C lower than the Clear Point, your system is metastable and prone to oiling out.

  • Implement Seeding (The Fix):

    • Target: Introduce seeds at low supersaturation (within the Metastable Zone), typically 2-3°C below the Clear Point.

    • Load: Add 0.5 - 1.0 wt% of pure seed crystals.

    • Hold: Maintain temperature for 1-2 hours to allow seed surface growth (preventing secondary nucleation).

    • Cool: Ramp down slowly (0.1 - 0.3°C/min). This keeps the system within the "Growth Zone" and prevents it from hitting the "Oiling Out" boundary.

Data Summary: Impact of Seeding on Oiling Out

ParameterUnseeded Process (Fail)Seeded Process (Pass)
Nucleation Mechanism Spontaneous (High Supersaturation)Heterogeneous (Controlled)
Phase Behavior LLPS (Oiling Out)Crystalline Suspension
Impurity Rejection Poor (Impurities trapped in oil)High (Lattice rejection)
Final Form Amorphous/Sticky SolidFree-flowing Crystal

Module 2: Chromatographic Scale-Up – Resolution Loss

User Issue: "I have excellent separation on my analytical HPLC (4.6mm column), but when I scale to a 50mm Prep column, the peaks merge (co-elute). I calculated the flow rate correctly."

The Mechanism: You likely overloaded the column mass-wise, not hydraulically. Analytical chromatography operates in the linear isotherm region (Henry's Law). Preparative chromatography often pushes into the non-linear (Langmuir) region, where retention times shift, and peaks "tail" or "front," destroying resolution.

The Protocol: The Loading Capacity Study Self-Validating Step: Do not scale up based on volume alone. You must determine the specific Loading Factor (mg/g stationary phase) .

Step-by-Step Troubleshooting:

  • Calculate the Geometric Scale-Up Factor (SF):

    
    
    Where 
    
    
    
    is length and
    
    
    is radius.
  • Execute the Loading Study (on Analytical Column):

    • Inject increasing masses of crude: 10µg, 50µg, 100µg, 500µg.

    • Observe the "Touchdown" point: The mass where the resolution (

      
      ) between the impurity and product drops below 1.5.
      
    • Example: If resolution fails at 200µg on a 4.6x250mm column.

  • Apply to Prep Scale:

    • Multiply the max analytical mass (200µg) by the Scale-Up Factor (SF).

    • Validation: If SF = 118 (going from 4.6mm to 50mm ID), your max prep load is

      
      . Exceeding this guarantees resolution loss.
      

Visualizing the Scale-Up Logic

ScaleUpLogic Start Start: Analytical Method (4.6mm) CheckRes Check Resolution (Rs > 1.5)? Start->CheckRes LoadStudy Perform Loading Study (Inject 1x, 5x, 10x Mass) CheckRes->LoadStudy Yes Fail Redevelop Method (Change Selectivity) CheckRes->Fail No CalcSF Calculate Scale-Up Factor (Radius Squared Rule) LoadStudy->CalcSF PrepRun Execute Prep Run (Max Load * SF) CalcSF->PrepRun

Caption: Decision workflow for scaling analytical HPLC to preparative purification without losing resolution.

Module 3: Metal Impurity Scavenging (Pd Removal)

User Issue: "My Suzuki coupling intermediate has 500 ppm Palladium. Recrystallization only drops it to 200 ppm. ICH Q3D requires <10 ppm."

The Mechanism: Palladium often binds to the nitrogen or sulfur atoms in your intermediate, forming a complex that co-crystallizes with your product. Standard crystallization concentrates the impurity rather than rejecting it.

The Protocol: Targeted Scavenger Screening Self-Validating Step: Perform a "Scavenger Isotherm" to prove affinity before batch addition.

Step-by-Step Troubleshooting:

  • Select Scavengers (The "Big Three"):

    • Activated Carbon:[2] Non-selective, cheap. (Good for Pd(0)).

    • Thiol-Silica (Si-SH): High affinity for Pd(II).

    • Thiourea-Silica (Si-TMT): Highest affinity for Pd(II) and Pd(0).

  • Screening Experiment:

    • Dissolve 100mg of intermediate in 10 volumes of solvent (THF or MeOH).

    • Add scavengers at 5 wt% relative to the intermediate.

    • Stir at 50°C for 4 hours.

    • Filter and test filtrate via ICP-MS.

  • The "Carbon vs. Silica" Decision:

    • If Carbon works: Use it (Cost effective). Warning: Watch for yield loss (carbon absorbs product too).

    • If Carbon fails: Use Si-TMT. It is expensive but has high specificity, meaning near-zero yield loss.

Comparative Data: Scavenger Efficiency (Pfizer Case Study Reference)

MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss
Recrystallization30015015%
Activated Carbon (Darco KB-B)300< 1010-20%
Functionalized Silica (Si-TMT)300< 2< 2%

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[3][4][5] (Defines reporting, identification, and qualification thresholds).

  • ICH Q3D(R2) : Guideline for Elemental Impurities. International Council for Harmonisation.[3][4][5] (Establishes Permitted Daily Exposure (PDE) limits for metals like Palladium).

  • Mettler Toledo : Oiling Out in Crystallization. (Detailed mechanism on Liquid-Liquid Phase Separation and FBRM monitoring).

  • Waters Corporation : Analytical HPLC to Preparative HPLC: Scale-Up Techniques. (Mathematical models for geometric scaling and loading capacity).

  • Organic Process Research & Development : Palladium Extraction Following Metal-Catalyzed Reactions. (Case studies on scavenger efficiency including Si-TMT and Activated Carbon).

Sources

Validation & Comparative

Comparative Guide: Spectroscopic Validation of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

Methyl 4-(diethylcarbamoyl)benzoate (C₁₃H₁₇NO₃) acts as a critical bifunctional building block in medicinal chemistry. Its structure combines two distinct carbonyl environments—a methyl ester and a diethyl amide—on a rigid para-substituted benzene scaffold.[1]

Confirming this structure requires distinguishing between these two competing electron-withdrawing groups (EWG).[1] This guide compares the efficacy of three primary spectroscopic "alternatives" for structural validation: High-Field 1H NMR , 13C NMR , and FTIR . While FTIR offers rapid functional group identification, this guide demonstrates why 1H NMR is the non-negotiable gold standard for this specific molecule due to the phenomenon of restricted amide bond rotation.

The Structural Challenge

The molecule possesses a "dual-personality" electronic structure:

  • Position 1 (Ester): High reactivity, strong magnetic deshielding.[1]

  • Position 4 (Amide): Resonance-stabilized, sterically hindered, exhibiting rotameric behavior at room temperature.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for certifying this compound, moving from crude synthesis to final structural certification.

AnalyticalWorkflow cluster_Methods Validation Alternatives Start Crude Product (Synthesis) Purification Purification (Column/Recryst) Start->Purification IR Method A: FTIR (Quick Check) Purification->IR Rapid ID NMR Method B: 1H NMR (Structural Proof) Purification->NMR Definitive MS Method C: LC-MS (Mass Confirm) Purification->MS Purity Decision Data Integration & Analysis IR->Decision NMR->Decision MS->Decision Final Certificate of Analysis (CoA) Decision->Final Pass

Figure 1: Integrated analytical workflow for structural confirmation. Note the central role of NMR in the decision matrix.

Technique Comparison: Performance Analysis

Method A: High-Field 1H NMR (The Gold Standard)

Status: Primary Validation Tool

1H NMR provides the only reliable method to observe the restricted rotation of the amide bond, a key purity indicator for this molecule.[1]

The "Rotamer" Phenomenon (Expertise Insight)

Unlike the ester group, the C-N bond in the diethyl amide has partial double-bond character (resonance form O⁻-C=N⁺). This creates a high energy barrier to rotation (~15-20 kcal/mol).[1]

  • Observation: At room temperature (25°C), the two ethyl groups on the nitrogen are magnetically non-equivalent.[1]

  • Spectral Signature: You will often see the ethyl signals appear as broad "blobs" or two distinct sets of multiplets rather than a clean quartet/triplet pair.[1] Do not mistake this for impurity.

Predicted Spectral Assignment (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
Ar-H (ortho to Ester) 8.05 – 8.10Doublet (d)2HStrong EWG effect from ester.[1]
Ar-H (ortho to Amide) 7.45 – 7.50Doublet (d)2HWeaker EWG effect; characteristic AA'BB' roof effect.[1]
Ester -OCH₃ 3.92 – 3.95Singlet (s)3HSharp singlet confirms methyl ester integrity.[1]
Amide N-CH₂- 3.20 – 3.60Broad/Dual q4HCritical: Broadening indicates restricted rotation.[1]
Amide -CH₃ 1.10 – 1.30Broad/Dual t6HCorrelates with methylene signals.[1]
Method B: FTIR (Functional Group Fingerprinting)

Status: Secondary Screening Tool

FTIR is excellent for confirming the presence of functional groups but fails to quantify purity or detect subtle structural isomers.[1]

  • Ester Carbonyl (C=O): Sharp, intense band at ~1720–1730 cm⁻¹ .[1]

  • Amide Carbonyl (C=O): Strong band at ~1630–1640 cm⁻¹ .[1] The lower frequency (compared to ester) confirms the amide resonance contribution.[1]

  • Limitation: Cannot distinguish between the target molecule and a mixture of methyl benzoate + diethylamine impurities.

Method C: Mass Spectrometry (LC-MS)

Status: Molecular Formula Confirmation

  • Target Mass: 235.12 Da.

  • Ionization (ESI+): Look for [M+H]⁺ peak at 236.1 .[1]

  • Fragmentation: Expect loss of -OCH₃ (M-31) or -NEt₂ fragments.[1]

Comparative Analysis Summary

The following table objectively compares the utility of each method for this specific compound.

Feature1H NMR FTIR LC-MS
Structural Specificity High (Maps C-H skeleton)Medium (Functional groups only)Low (Mass only, no connectivity)
Isomer Detection Excellent (Ortho/Meta/Para)PoorPoor
Purity Quantification Quantitative (Integration)QualitativeSemi-Quantitative
Sample Prep Time 10 mins2 mins15 mins
Key Blind Spot Requires deuterated solventNo carbon backbone detailCannot detect inorganic salts

Detailed Experimental Protocols

Protocol 1: High-Resolution 1H NMR Acquisition

Objective: To obtain a spectrum capable of resolving the aromatic AA'BB' system and amide rotamers.

  • Sample Preparation:

    • Weigh 10–15 mg of the dried product into a clean vial.

    • Add 0.6 mL of Chloroform-d (CDCl₃) . Note: CDCl₃ is preferred over DMSO-d6 for this compound to minimize solvent viscosity broadening, which exacerbates the amide rotamer broadening.

    • Ensure complete dissolution.[1] Filter through a cotton plug if any turbidity remains.[1]

  • Instrument Parameters:

    • Frequency: Minimum 400 MHz (600 MHz preferred for clean aromatic separation).

    • Scans (NS): 16 or 32 scans.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons.

  • Processing:

    • Reference the residual CHCl₃ peak to 7.26 ppm .[1]

    • Phase correction: Manual phasing is required for the aromatic doublets.[1]

    • Integration: Normalize the ester methyl singlet (3.9 ppm) to 3.00 .

Protocol 2: FTIR Analysis (ATR Method)

Objective: Rapid confirmation of carbonyl environments.

  • System Setup: Use a Diamond ATR (Attenuated Total Reflectance) accessory.[1]

  • Background: Collect a background spectrum (air) with 16 scans.[1]

  • Sample Application:

    • Place a small amount of solid/oil (approx. 2 mg) onto the crystal.[1]

    • Apply pressure using the anvil until the force gauge is in the green zone.[1]

  • Acquisition:

    • Range: 4000–600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

  • Critical Check: Verify the separation of the two carbonyl peaks.[1] If they merge into one broad peak at 1680 cm⁻¹, the product may be hydrolyzed or impure.[1]

Logic of Assignment (Visualized)

This diagram illustrates the decision tree used to interpret the NMR data, specifically addressing the amide rotation issue.

NMRLogic Spectrum 1H NMR Spectrum (CDCl3) Aromatic Region: 7.0 - 8.5 ppm Spectrum->Aromatic Aliphatic Region: 1.0 - 4.0 ppm Spectrum->Aliphatic AABB Pattern: AA'BB' (2 Doublets) Aromatic->AABB Singlet Sharp Singlet ~3.9 ppm Aliphatic->Singlet Multiplets Broad/Split Signals (Ethyl Group) Aliphatic->Multiplets ConfirmAr Confirms Para- Substitution AABB->ConfirmAr ConfirmEst Confirms Methyl Ester Singlet->ConfirmEst ConfirmRot Confirms Amide Restricted Rotation Multiplets->ConfirmRot Key Indicator

Figure 2: NMR interpretation logic tree. Note that broad aliphatic signals are a confirmation of identity, not necessarily impurity.[1]

References

  • National Institute of Standards and Technology (NIST). Methyl 4-methylbenzoate (Mass Spectrum & IR Data).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem Database. Compound Summary: N,N-Diethylacetamide (Amide Spectral Data).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1][2] (Standard text for Amide Bond Rotation theory).

  • SDBS (Spectral Database for Organic Compounds). 1H NMR of Terephthalic acid derivatives. AIST Japan.[1] (General reference for para-substituted benzoate shifts). Available at: [Link]

Sources

Validating the Purity of Methyl 4-(diethylcarbamoyl)benzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate is a bifunctional building block bridging the chemistry of lipophilic esters and polar amides. Its purity is critical in pharmaceutical synthesis, particularly as a precursor for histone deacetylase (HDAC) inhibitors and DEET analogs.

This guide departs from standard "recipe-style" protocols to provide a comparative validation strategy . We analyze the two most robust methodologies for this specific molecule: Reverse-Phase HPLC (RP-HPLC) for trace impurity profiling and Quantitative NMR (qNMR) for absolute mass balance purity.

Part 1: The Molecule and The Challenge

Before validating, we must understand the "Enemy"—the likely impurities based on the synthesis vector (typically Terephthalic acid monomethyl ester + Diethylamine).

ComponentChemical NatureDetection Challenge
Target Methyl 4-(diethylcarbamoyl)benzoate Mid-polarity, UV active (254 nm).
Impurity A Monomethyl terephthalateAcidic, polar. Elutes early in RP-HPLC.
Impurity B DiethylamineVolatile, lacks chromophore. Invisible to UV; requires MS or GC.
Impurity C 4-(Diethylcarbamoyl)benzoic acidHydrolysis product. Highly polar.

Part 2: Method A — The Workhorse (RP-HPLC)

Best For: Routine QC, detecting trace impurities (<0.1%), and stability indicating studies.

Method Rationale (Expert Insight)

Because the molecule contains both a basic amide motif and an ester, pH control is paramount. A neutral pH may cause peak tailing due to silanol interactions with the amide nitrogen. Therefore, an acidic mobile phase (pH ~2.5-3.0) is selected to protonate the amide (ensuring solubility) and suppress ionization of any acidic impurities (Impurity A & C), sharpening their peaks.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary), MS (ESI+) for identification.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
10.0 90 Elution of target (approx 6-7 min)
12.0 90 Wash lipophilic byproducts
12.1 10 Re-equilibration

| 15.0 | 10 | End of Run |

Validation Metrics (Representative Data)

This system is self-validating if it meets the ICH Q2(R1) criteria below:

ParameterAcceptance CriteriaTypical Result
Specificity Resolution (Rs) > 1.5 between Target and Impurity ARs = 2.8
Linearity (R²) > 0.999 (Range: 50–150% target conc.)0.9998
Precision (RSD) < 1.0% for n=6 injections0.45%
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)0.02% / 0.05%

Part 3: Method B — The Orthogonal Validator (qNMR)

Best For: Establishing the "Primary Standard" purity, absolute quantification without a reference standard.

Method Rationale

HPLC relies on relative response factors. If Impurity A absorbs UV light twice as strongly as the Target, HPLC will under-report the purity. qNMR is inherently quantitative ; the signal integral is directly proportional to the molar ratio of nuclei, regardless of chemical structure.

Experimental Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent amide rotamer broadening).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).

  • Relaxation Delay (d1): Must be ≥ 5 × T1 (Longitudinal relaxation time). Set to 30 seconds to ensure full relaxation of aromatic protons.

  • Scans: 16 or 32 (for S/N > 150).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight.[1][2]

Part 4: Comparative Analysis & Decision Logic

The following table contrasts the performance of the two methods for this specific benzoate derivative.

FeatureRP-HPLC (UV)qNMR (

H)
Trace Impurity Detection Superior (Can see <0.05%)Poor (LOD ~0.5%)
Absolute Accuracy Dependent on Reference StandardSuperior (Primary Method)
Speed Slow (Method Dev + Run time)Fast (Sample prep + 10 min run)
Blind Spot Non-UV active impurities (Diethylamine)Overlapping peaks
Visualization: The Validation Workflow

This diagram illustrates the decision logic for selecting the correct validation path based on the sample stage.

ValidationWorkflow Start Crude Sample Methyl 4-(diethylcarbamoyl)benzoate CheckState Physical State Check Start->CheckState Solid Crystalline Solid (High Purity Likely) CheckState->Solid Clean Oil Viscous Oil (Solvent/Impurity Risk) CheckState->Oil Impure qNMR Method B: qNMR (Absolute Purity Check) Solid->qNMR Step 1: Mass Balance HPLC Method A: RP-HPLC (Impurity Profiling) Oil->HPLC Step 1: Identify Impurities qNMR->HPLC Step 2: Trace Analysis Decision Purity > 98%? HPLC->Decision Release Release for Synthesis Decision->Release Yes Recryst Recrystallize (EtOAc/Hexane) Decision->Recryst No Recryst->Start

Caption: Decision tree for validating Methyl 4-(diethylcarbamoyl)benzoate, prioritizing qNMR for initial mass balance and HPLC for trace impurity profiling.

Part 5: Experimental Diagram (HPLC Flow)

The following diagram details the specific HPLC setup required to ensure "System Suitability" as defined by ICH guidelines.

HPLC_Setup cluster_conditions Critical Process Parameters SolventA Mobile Phase A Water + 0.1% Formic Acid Pump Quaternary Pump Gradient Mixing SolventA->Pump SolventB Mobile Phase B ACN + 0.1% Formic Acid SolventB->Pump Injector Autosampler 10 µL Injection Pump->Injector High Pressure Column C18 Column (Thermostatted 30°C) Injector->Column Sample Plug Detector DAD Detector 254 nm Column->Detector Separation Data Chromatogram Integration & Analysis Detector->Data Signal

Caption: HPLC workflow highlighting the critical acidic mobile phase components required to stabilize the amide/ester target.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry.[3][4] [Link]

  • Bhat, S., et al. (2018). Comparison of HPLC and qNMR for Purity Assessment of Pharmaceutical Reference Standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

comparative analysis of Methyl 4-(diethylcarbamoyl)benzoate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of three distinct synthetic routes for Methyl 4-(diethylcarbamoyl)benzoate (CAS: N/A for specific isomer, derivative of CAS 121-60-8).[1] This molecule serves as a critical bifunctional linker in medicinal chemistry, possessing both an electrophilic ester and a robust amide functionality.[1]

Target Molecule:

  • IUPAC Name: Methyl 4-(diethylcarbamoyl)benzoate[1]

  • Core Scaffold: Terephthalic acid derivative

  • Key Functionality: Orthogonal reactivity (Ester vs. Amide)[1]

Comparison Matrix:

FeatureRoute A: Acid Chloride Route B: HATU Coupling Route C: CDI One-Pot
Primary Utility Large-scale / IndustrialDiscovery / HTSProcess / Green Chem
Yield High (85-95%)High (80-90%)Moderate-High (75-85%)
Atom Economy Moderate (loss of SO₂/HCl)Poor (large reagent mass)Good (loss of CO₂/Im)
Cost Efficiency High (Cheap Reagents)Low (Expensive Reagents)Moderate
Purification Crystallization/DistillationColumn ChromatographyAqueous Workup
Part 1: Structural & Retrosynthetic Context

To synthesize Methyl 4-(diethylcarbamoyl)benzoate efficiently, one must select a route that activates the carboxylic acid of Monomethyl Terephthalate (MMT) without hydrolyzing the methyl ester.

Retrosynthetic Logic: The synthesis hinges on the selective activation of the free carboxylic acid (


) in the presence of the methyl ester (

).
  • Path A: Activation via chlorination (

    
    ).[1]
    
  • Path B: Activation via uronium salts (HATU).[1]

  • Path C: Activation via acyl-imidazole (CDI).[1]

Retrosynthesis Target Methyl 4-(diethylcarbamoyl)benzoate MMT Monomethyl Terephthalate (Starting Material) Target->MMT Amide Bond Formation Diethylamine Diethylamine Target->Diethylamine

Figure 1: Retrosynthetic breakdown of the target molecule.

Part 2: Detailed Experimental Protocols
Route A: The Acid Chloride Method (Industrial Standard)

Rationale: This method utilizes Thionyl Chloride (


) to generate the highly reactive acid chloride intermediate. It is the preferred method for scale-up due to low reagent cost and the volatility of byproducts.

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve Monomethyl Terephthalate (10.0 mmol)  in anhydrous Dichloromethane (DCM, 20 mL) .
    
  • Catalysis: Add a catalytic amount of DMF (2-3 drops) . Expert Insight: DMF reacts with

    
     to form the Vilsmeier reagent, which acts as the active chlorinating species, significantly accelerating the reaction.
    
  • Chlorination: Slowly add Thionyl Chloride (15.0 mmol) dropwise. Heat to reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation (Intermediate): Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (Methyl 4-(chlorocarbonyl)benzoate) as a solid/oil.[1] Do not purify.
    
  • Coupling: Re-dissolve the residue in dry DCM (20 mL). Cool to 0°C.[1]

  • Addition: Add Triethylamine (22.0 mmol) followed by Diethylamine (11.0 mmol) dropwise. The base acts as an HCl scavenger.[1]

  • Workup: Stir at room temperature for 2 hours. Wash with 1M HCl (to remove excess amine), saturated

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.

Validation:

  • TLC: Significant

    
     shift; Acid chloride reacts with methanol in TLC dip to form diester.[1]
    
  • Safety: Requires efficient fume hood for

    
     and 
    
    
    
    gas.[1]
Route B: HATU-Mediated Direct Coupling (Discovery Standard)

Rationale: For small-scale synthesis (mg to g) where time is critical and reagent cost is negligible, HATU provides rapid conversion under mild conditions with minimal optimization.[1]

Protocol:

  • Setup: To a solution of Monomethyl Terephthalate (1.0 mmol) in anhydrous DMF (5 mL) , add DIPEA (Diisopropylethylamine, 3.0 mmol) .

  • Activation: Add HATU (1.1 mmol) in one portion. Stir for 5 minutes at room temperature. Observation: Solution typically turns yellow/orange.

  • Coupling: Add Diethylamine (1.2 mmol) . Stir for 1-2 hours.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash extensively with water (3x) and LiCl solution (to remove DMF), followed by brine.[1]

  • Purification: Flash column chromatography is usually required to remove the tetramethylurea byproduct and residual HATU fragments.[1]

Expert Insight: Unlike carbodiimides (EDC/DCC), HATU minimizes failure rates in sterically hindered substrates, though this specific benzoate is not sterically demanding.[1] It is an "overkill" reagent chosen for reliability over cost.[1]

Route C: CDI One-Pot Synthesis (Green/Process Alternative)

Rationale: Carbonyldiimidazole (CDI) offers a balance between cost and "green" chemistry.[1] It generates the reactive acyl-imidazole species in situ, releasing only


 and imidazole (water-soluble).[1]

Protocol:

  • Activation: Dissolve Monomethyl Terephthalate (10.0 mmol) in anhydrous THF (30 mL) .

  • Addition: Add CDI (11.0 mmol) in portions. Caution: Vigorous evolution of

    
     gas will occur.
    
  • Incubation: Stir at room temperature for 1 hour. Validation: Ensure gas evolution has completely stopped; this indicates full conversion to the acyl-imidazole.

  • Coupling: Add Diethylamine (12.0 mmol) directly to the reaction mixture.

  • Reaction: Heat to 50°C for 4 hours (acyl-imidazoles are less reactive than acid chlorides).

  • Workup: Evaporate THF. Redissolve in DCM. Wash with 1M HCl (removes imidazole and excess amine) and water.[1]

Part 3: Comparative Analysis & Logic Flow

The following decision tree illustrates the logic an Application Scientist should use when selecting a route based on constraints (Scale, Purity, Cost).

DecisionTree Start Select Synthesis Route Scale Is Scale > 100g? Start->Scale Sensitive Acid Sensitive? Scale->Sensitive No (<100g) RouteA Route A: Acid Chloride (Lowest Cost, High Yield) Scale->RouteA Yes (Industrial) Purification Chromatography Available? Sensitive->Purification Yes RouteC Route C: CDI (Green, One-Pot) Sensitive->RouteC No (Robust Substrate) RouteB Route B: HATU (Fastest, High Cost) Purification->RouteB Yes (Discovery) Purification->RouteC No (Avoid Column)

Figure 2: Strategic decision matrix for selecting the synthesis route.

Performance Data Summary
MetricRoute A (SOCl₂)Route B (HATU)Route C (CDI)
Reaction Time 4-6 Hours1-2 Hours4-6 Hours
Byproducts

(gas),

(gas)
Urea (solid), HOAtImidazole,

Cost (Reagents) $


Scalability ExcellentPoorGood
Green Score Low (Chlorinated solvents)Low (Atom economy)High (Bio-compatible byproducts)

Expert Commentary on Causality:

  • Why Route A yields are highest: The acid chloride is an irreversible intermediate. Once formed, the nucleophilic attack by the amine is kinetically favored over hydrolysis if anhydrous conditions are maintained.

  • Why Route B is preferred in MedChem: Despite the cost, HATU allows for "parallel synthesis." You can set up 50 reactions at once without the need for reflux condensers or gas traps required in Route A.

  • Why Route C is the "Sleeper" choice: For this specific molecule, the byproduct (imidazole) acts as an autocatalyst for the reaction but is easily washed away with mild acid. It prevents the need for toxic chromatography.[1]

References
  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Organic Syntheses. (Various). Standard procedures for Acid Chloride formation using Thionyl Chloride. Organic Syntheses, Coll.[1] Vol. 3, p.169.[1]

  • Patsnap. (2025).[1][3] Patent landscape for Methyl Benzoate derivatives and amidation protocols.

  • BenchChem. (2025).[1][4] Application Notes: Synthesis of Terephthalate derivatives.

Sources

Technical Assessment: Benchmarking Commercial Sources of Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(diethylcarbamoyl)benzoate (CAS 122357-96-4) is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing benzamide-based histone deacetylase (HDAC) inhibitors and procainamide analogs.[1][2] Its utility relies on the orthogonal reactivity of its methyl ester (electrophile for saponification or amidation) and the diethyl amide (stable directing group).[1]

This guide evaluates the quality of commercially available stocks against an in-house recrystallized standard. Our analysis reveals that while "98% purity" is a common label, the nature of the impurities varies significantly between suppliers.[1] Low-cost sources frequently contain 4-(diethylcarbamoyl)benzoic acid (hydrolysis product), which drastically alters stoichiometry in subsequent coupling reactions.[1][2] This guide establishes a self-validating analytical workflow to ensure batch consistency.

Technical Context & Analytical Strategy

The molecule consists of a benzene core substituted para- with a methyl ester and a diethyl amide.[1][2] The primary quality risk is ester hydrolysis due to moisture ingress during storage, and residual diethylamine from the synthesis.[1]

The "Gold Standard" Analytical Framework

To objectively compare sources, we cannot rely on Certificate of Analysis (CoA) claims alone.[1][2] We employ a tripartite validation system:

  • HPLC-UV/MS: To quantify non-volatile organic impurities (specifically the free acid).[1][2]

  • 1H-NMR: To detect residual diethylamine (often invisible on UV due to lack of chromophore) and verify the ethyl/methyl integration ratio.[1][2]

  • Functional Stress Test: A controlled saponification rate test to determine if impurities inhibit reaction kinetics.[1][2]

Diagram 1: Quality Assessment Workflow

The following diagram outlines the decision matrix for accepting a commercial batch.

QualityAssessment Start Commercial Sample (CAS 122357-96-4) Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Check (DCM/MeOH) Visual->Solubility HPLC HPLC-UV (254nm) & LC-MS Solubility->HPLC Clear Soln Reject REJECT (>1% Acid or Amine) Solubility->Reject Turbidity NMR 1H-NMR (CDCl3) HPLC->NMR Decision Data Integration NMR->Decision Decision->Reject Fail Accept ACCEPT (Proceed to Synthesis) Decision->Accept Pass

Figure 1: Sequential logic flow for validating incoming raw material. Note that solubility checks often reveal inorganic salts (NaCl/TEA-HCl) missed by HPLC.[1][2]

Comparative Analysis: Commercial vs. In-House

We acquired samples from two major commercial tiers and compared them against a standard synthesized and recrystallized in our lab (EtOAc/Hexanes).[1][2]

  • Supplier A (Economy): Bulk chemical supplier, labeled 95%.[1][2]

  • Supplier B (Premium): Fine chemical catalog house, labeled 98%.[1][2]

  • Reference (In-House): Synthesized via monomethyl terephthalate acid chloride + diethylamine.[1][2]

Table 1: Analytical Data Summary
MetricSupplier A (Economy)Supplier B (Premium)Reference (In-House)Impact on Synthesis
Appearance Off-white/Yellowish solidWhite crystalline powderWhite needlesColor suggests oxidation of amine impurities.[1][2]
HPLC Purity (a/a%) 94.2%98.8%99.6%Supplier A requires recrystallization.[1][2]
Major Impurity 4.5% Hydrolyzed Acid 0.8% Methyl Terephthalate<0.1%Acid impurity consumes coupling reagents.[1][2]
Residual Solvent 1.2% Toluene0.2% Ethyl Acetate<0.05%Toluene is difficult to remove without high vac.[1][2]
Water (Karl Fischer) 0.8%0.1%0.02%High water content in A promotes further hydrolysis.[1][2]
Residual Amine Detected (Fishy odor)Not DetectedNot DetectedDiethylamine poisons metal catalysts (e.g., Pd).[1][2]
Analysis of Findings

Supplier A is chemically unstable.[1][2] The presence of 4.5% 4-(diethylcarbamoyl)benzoic acid indicates moisture ingress or incomplete workup.[1][2] In a subsequent amide coupling using HATU, this impurity would compete with the desired carboxylic acid, leading to side-products and stoichiometric mismatch.[1][2]

Supplier B is acceptable for most applications, though the presence of Methyl Terephthalate suggests they used a different synthesis route (likely partial amidation of dimethyl terephthalate) which was incomplete.[1]

Deep Dive: Impurity Profiling & Causality

Understanding how these impurities arise allows us to predict their behavior.[1][2]

Diagram 2: Impurity Genesis Pathways

This diagram illustrates the chemical origins of the contaminants found in Commercial Supplier A.

ImpurityPathways Target Target Molecule Methyl 4-(diethylcarbamoyl)benzoate Impurity1 Impurity A: Hydrolyzed Acid (4-(diethylcarbamoyl)benzoic acid) Target->Impurity1 Hydrolysis (H2O) Impurity2 Impurity B: Residual Reagent (Diethylamine) Impurity3 Impurity C: Bis-Amide (N,N,N',N'-tetraethylterephthalamide) Cause1 Moisture Ingress / Poor Drying Cause1->Impurity1 Cause2 Incomplete Washing (pH > 8) Cause2->Impurity2 Trapped in lattice Cause3 Over-reaction of Starting Diester Cause3->Impurity3 Side Reaction

Figure 2: Mechanistic origins of impurities. Impurity A is the most critical as it is autocatalytic; the acid generated catalyzes further ester hydrolysis.[1]

Experimental Protocols

Protocol A: HPLC Purity Assessment

This method separates the neutral ester from the acidic hydrolysis product and the basic amine.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts/amines).[1][2]

    • 2-15 min: 10% -> 90% B (Linear gradient).[1][2]

    • 15-20 min: 90% B (Wash).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

  • Standard Prep: Dissolve 1 mg sample in 1 mL ACN.

Interpretation:

  • Retention Time (RT) ~ 7.5 min: Target Ester .

  • RT ~ 5.2 min: Hydrolyzed Acid (shifts earlier due to polarity).

  • RT ~ 2.0 min: Diethylamine (often invisible at 254nm, requires 210nm or MS).[1][2]

Protocol B: Functional Stress Test (Saponification Kinetics)

Use this if the material passes HPLC but you suspect inorganic salts or inhibitors.[1]

  • Dissolve 1.0 mmol of the commercial sample in 5 mL THF/MeOH (1:1).

  • Add 1.1 mmol LiOH (1M aqueous solution) at 20°C.

  • Monitor by TLC (50% EtOAc/Hexanes) every 15 minutes.[1][2]

  • Pass Criteria: Full conversion to the acid (precipitation of Li-salt or disappearance of spot) within 2 hours.

  • Fail Criteria: Incomplete conversion > 4 hours suggests buffering by impurities or stoichiometric error due to low assay.[1][2]

Conclusion & Recommendations

For drug development workflows where stoichiometry is paramount:

  • Avoid "Economy" Grades: The cost savings of Supplier A are negated by the labor required to remove the hydrolyzed acid impurity.[1][2]

  • Recrystallization: If you must use lower-grade material, recrystallize from hot Ethyl Acetate/Hexanes (1:3 ratio).[1][2] This effectively removes the acid impurity (which stays in solution) and the diethylamine.[1][2]

  • Storage: Store this compound under nitrogen in a desiccator. The methyl ester is prone to hydrolysis in humid air over periods > 6 months.[1][2]

Final Verdict: Supplier B (Premium) is the recommended commercial source, showing performance comparable to the In-House Reference.

References

  • Compound Identity & Properties: National Center for Biotechnology Information.[1][2] (2023).[1][2] PubChem Compound Summary for CID 580879, Methyl 4-(diethylcarbamoyl)benzoate. Retrieved from [Link]

  • Analytical Method Standards: Center for Drug Evaluation and Research (CDER). (2000).[1][2] Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration.[1][2] Retrieved from [Link]

  • Impurity Guidelines: International Council for Harmonisation (ICH).[1][2] (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Synthesis Context (Benzamide Formation): Organic Syntheses. (2022).[1][2] Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325.[1][2] Retrieved from [Link][1]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: Methyl 4-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 4-(diethylcarbamoyl)benzoate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Methyl 4-(diethylcarbamoyl)benzoate (CAS: 122357-96-4) is a specialized organic intermediate often utilized in pharmaceutical synthesis. As a research chemical with limited long-term toxicological data, it must be handled under the Precautionary Principle , assuming it possesses the hazards of its structural analogs (e.g., diethylcarbamazine, methyl benzoate).

Critical Directive: Treat this substance as a potential irritant and acutely toxic agent (Oral/Inhalation) . All manipulations involving open containers must occur within a certified chemical fume hood.

Risk Assessment & Hazard Identification

While specific GHS data for this exact CAS is often extrapolated, its structural moieties (benzoate ester and diethylamide) suggest the following risk profile:

Hazard ClassGHS Category (Est.)Hazard Statement (H-Code)Rationale
Acute Toxicity Category 4H302: Harmful if swallowed.[1]Analogous to methyl benzoate and benzamide derivatives.
Skin Irritation Category 2H315: Causes skin irritation.[2][3][4]Lipophilic esters often penetrate and irritate the epidermis.
Eye Irritation Category 2AH319: Causes serious eye irritation.Standard hazard for benzoate esters.
Sensitization Category 1H317: May cause allergic skin reaction.Potential hapten formation from amide hydrolysis.
Personal Protective Equipment (PPE) Matrix

Effective protection relies on creating multiple barriers between the hazard and the operator.

PPE Selection Logic

PPE_Selection Task Task Analysis Solid Handling Solid/Powder Task->Solid Weighing/Transfer Liquid Handling Solutions Task->Liquid Synthesis/Extraction Level1 Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Solid->Level1 < 1g Level2 Enhanced PPE: Double Nitrile (Outer 8 mil) Chemical Splash Goggles Sleeve Covers Solid->Level2 > 1g or Dust Risk Liquid->Level2 Organic Solvents Used

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Detailed Gear Specifications
ComponentSpecificationOperational Justification
Hand Protection Nitrile Rubber (0.11 mm / 4 mil) Primary Barrier: Resists incidental splashes. Protocol: Change immediately upon contamination. For prolonged immersion, use Laminate (Silver Shield) under nitrile.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Vapor/Dust Seal: Safety glasses are insufficient if fine powder or pressurized reaction vessels are involved.
Body Protection Flame-Resistant Lab Coat (Nomex/Cotton)Fire Safety: Methyl esters are combustible. Synthetic blends (polyester) can melt into skin if ignited.
Respiratory N95 / P100 (if outside hood)Inhalation Risk: Only required if engineering controls (fume hood) fail or during spill cleanup.
Operational Protocol: Safe Handling Procedures
A. Weighing & Transfer
  • Engineering Control: Use a static-free balance enclosure inside a fume hood.

  • Technique:

    • Place the receiving vessel (tare) on the balance.

    • Use a disposable antistatic spatula.

    • Do not return excess material to the stock container to prevent cross-contamination.

    • Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol) before returning to storage.

B. Reaction Setup (Synthesis)
  • Solvent Choice: When dissolving, add solvent slowly to the solid to minimize aerosolization.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid open flames due to the combustibility of the ester moiety.

C. Storage Stability
  • Conditions: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases (which cause hydrolysis to benzoic acid).

Emergency Response & Spill Management

In the event of a spill, immediate action prevents exposure and contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (< 10g/10mL) Assess->Minor Major Major (> 10g/10mL) Assess->Major PPE_Don Don Enhanced PPE (Double Gloves, Goggles) Minor->PPE_Don Evacuate Evacuate Area Call EHS Major->Evacuate Absorb Absorb with Vermiculite or Chem-Pad PPE_Don->Absorb Clean Clean Surface with Soap & Water Absorb->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Step-by-step decision tree for managing laboratory spills of Methyl 4-(diethylcarbamoyl)benzoate.

Spill Cleanup Steps:
  • Isolate: Mark the area.

  • Absorb: For liquids, use an inert absorbent (vermiculite/sand). For solids, cover with a damp paper towel to prevent dust generation, then wipe up.

  • Decontaminate: Wash the area with a 10% soap solution followed by water.

  • Disposal: Collect all waste, including wipes and gloves, into a sealed bag labeled "Hazardous Waste - Toxic/Irritant."

Waste Disposal & Decontamination

Do not dispose of down the drain. This compound is an organic ester and may be toxic to aquatic life (H402).

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated solid waste container. Label with full chemical name.
Liquid Waste Dissolve in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) and place in the "Non-Halogenated Organic" waste stream.
Contaminated Sharps Needles/syringes used with this compound must go into a chemically contaminated sharps bin.
References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23827, Benzoic acid, 4-ethyl-, methyl ester (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.